molecular formula C10H9NO4 B177437 2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid CAS No. 1615-00-5

2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Número de catálogo: B177437
Número CAS: 1615-00-5
Peso molecular: 207.18 g/mol
Clave InChI: DMXDUJPYGUWROU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid is an α,β-unsaturated carboxylic acid featuring a nitro group in the meta-position of the phenyl ring. This structure classifies it as a valuable building block in organic synthesis, where the electron-withdrawing nitro group activates the alkene for nucleophilic attack, making it a suitable substrate for Michael additions and cycloaddition reactions . As a research chemical, its primary value lies in its role as a versatile synthetic intermediate for the preparation of more complex molecules. Based on the applications of highly similar compounds, it is expected to be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals . Furthermore, compounds with analogous structures have demonstrated significant potential in scientific research, including exhibiting antimicrobial properties against Gram-positive and Gram-negative bacteria, and inducing cytotoxic effects in human cancer cell lines, suggesting its utility in medicinal chemistry research . The mechanism of action for such effects is often multifaceted but may involve interactions with microbial enzymes or the induction of apoptosis in eukaryotic cells . Researchers can leverage this compound to explore novel reaction pathways and develop new synthetic methodologies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDUJPYGUWROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400369
Record name 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-00-5
Record name 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Strategic Synthesis of (E)-2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (also known as


-methyl-m-nitrocinnamic acid) represents a critical transformation in the preparation of bioactive stilbenes, amino-cinnamic acid derivatives, and thromboxane A2 synthase inhibitors (e.g., Ozagrel analogs).

While the unmethylated nitrocinnamic acids are ubiquitous, the introduction of the


-methyl group imposes specific steric constraints that influence both reaction kinetics and stereoselectivity. This guide prioritizes the (

)-isomer
, which is thermodynamically favored and pharmacologically relevant. We present three distinct synthetic pathways, ranking them by scalability, stereocontrol, and operational simplicity.
Key Technical Specifications
ParameterSpecification
Target Molecule (E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid
CAS Registry 124525-54-8 (Acid) / 1664-59-1 (Methyl Ester)
Molecular Formula

Molecular Weight 207.18 g/mol
Stereochemistry (

)-isomer (Trans-like geometry across the alkene)

Retrosynthetic Analysis & Strategy

To achieve the target structure, we must disconnect the C2-C3 double bond. The presence of the electron-withdrawing nitro group at the meta position of the aldehyde facilitates nucleophilic attack but requires careful base selection to prevent side reactions (e.g., Cannizzaro).

Retrosynthesis Target (E)-2-Methyl-3-(3-nitrophenyl) prop-2-enoic acid Disconnection C2=C3 Disconnection Target->Disconnection Retrosynthesis Aldehyde 3-Nitrobenzaldehyde (Electrophile) Disconnection->Aldehyde RouteA Route A: Perkin Propionic Anhydride + Na Propionate Disconnection->RouteA RouteB Route B: Knoevenagel Methylmalonic Acid + Piperidine Disconnection->RouteB RouteC Route C: HWE Triethyl 2-phosphonopropionate + NaH Disconnection->RouteC

Figure 1: Retrosynthetic disconnection showing the three primary nucleophilic partners for 3-nitrobenzaldehyde.

Method A: Modified Knoevenagel-Doebner Condensation (Recommended)

Best For: Laboratory scale (


), high purity, and avoidance of acid anhydrides.

This route utilizes methylmalonic acid rather than propionic anhydride. The "Doebner modification" allows for condensation and decarboxylation in a single pot using pyridine as both solvent and base, often yielding superior stereoselectivity for the (


)-isomer compared to the Perkin reaction.
Reagents & Materials[1][3][4][5][6][7]
  • Substrate: 3-Nitrobenzaldehyde (

    
     equiv)
    
  • Nucleophile: Methylmalonic acid (

    
     equiv)
    
  • Catalyst: Piperidine (

    
     equiv)
    
  • Solvent: Pyridine (5-10 volumes)

  • Quench: Conc. HCl / Ice water[1]

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 3-nitrobenzaldehyde (

    
    , 
    
    
    
    ) in pyridine (
    
    
    ).
  • Addition: Add methylmalonic acid (

    
    , 
    
    
    
    ) followed by piperidine (
    
    
    ).
  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Mechanistic Insight: The reaction proceeds via an initial aldol-like attack, followed by dehydration to the dicarboxylic acid intermediate.[2] The high temperature facilitates the thermal decarboxylation of the gem-dicarboxylic acid, driven by the release of

      
      .
      
  • Workup: Cool the reaction mixture to room temperature. Pour slowly into a stirred mixture of concentrated HCl (

    
    ) and crushed ice (
    
    
    
    ).
    • Critical Check: Ensure pH < 2 to fully protonate the carboxylic acid and solubilize the pyridine as the hydrochloride salt.

  • Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure granulation. Filter the solid via a Büchner funnel.[3][4]

  • Purification: Wash the cake thoroughly with cold water (

    
    ) to remove pyridinium salts. Recrystallize from Ethanol/Water (3:1) or pure Ethanol.
    

Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.

Method B: Horner-Wadsworth-Emmons (HWE) Reaction[5]

Best For: Strict stereochemical control (


 > 98%) and convergent synthesis strategies.

The HWE reaction guarantees the (


)-geometry due to the thermodynamic stability of the intermediate oxaphosphetane. This method synthesizes the ester  first, requiring a subsequent hydrolysis step.
Reaction Scheme Workflow

HWE_Workflow Step1 Deprotonation (NaH + Phosphonate) Step2 Addition (3-Nitrobenzaldehyde) Step1->Step2 -78°C to 0°C Step3 Elimination (Formation of alkene) Step2->Step3 RT, 2h Step4 Hydrolysis (LiOH/THF/H2O) Step3->Step4 Saponification

Figure 2: HWE reaction workflow requiring ester hydrolysis.

Protocol
  • Phosphonate Activation: Suspend Sodium Hydride (60% dispersion,

    
     equiv) in anhydrous THF under Argon. Cool to 
    
    
    
    . Add Triethyl 2-phosphonopropionate (
    
    
    equiv) dropwise. Stir until H2 evolution ceases (clear solution).
  • Coupling: Add a solution of 3-nitrobenzaldehyde (

    
     equiv) in THF dropwise.
    
  • Completion: Allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear within 2 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[5] Dry (
    
    
    
    ) and concentrate to yield the ethyl ester .
  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH (

    
     equiv). Stir at 
    
    
    
    for 4 hours. Acidify with 1M HCl to precipitate the target acid.

Method C: The Perkin Condensation (Industrial)

Best For: Multi-kilogram scale-up where reagent cost is the primary driver.

Protocol Summary

Combine 3-nitrobenzaldehyde (


 equiv), Propionic Anhydride  (

equiv), and Sodium Propionate (

equiv). Heat to

for 8 hours.
  • Note: Using Sodium Acetate here is a common error; it leads to ligand exchange and the formation of unsubstituted nitrocinnamic acid. You must use Sodium Propionate to match the anhydride.

  • Workup: Steam distillation is often required to remove unreacted aldehyde, followed by basic extraction and acid precipitation.

Characterization & Data Analysis

Validation of the correct isomer (


 vs 

) and substitution pattern is critical.
1H NMR Interpretation (DMSO-d6, 400 MHz)
ProtonChemical Shift (

ppm)
MultiplicityDiagnostic Value
-COOH 12.5 - 13.0Broad SingletConfirm Acid functionality
Vinyl H (H-3) 7.65 - 7.80 Singlet (broad)Defines Stereochemistry. (

is downfield of

)
Ar-H (H-2') 8.20 - 8.35Singlet (t)Isolated proton between Nitro/Alkene
Ar-H (H-4') 8.10 - 8.20DoubletOrtho to Nitro
Ar-H (H-6') 7.80 - 7.90DoubletOrtho to Alkene
Ar-H (H-5') 7.60 - 7.70TripletMeta proton

-Methyl
2.05 - 2.15 Singlet (d)Confirms

-substitution
Physical Properties[1][5][6][8][11][12][13]
  • Melting Point: The meta isomer typically melts in the range of

    
     . (Note: The para isomer melts at 
    
    
    
    ; unsubstituted 3-nitrocinnamic acid melts at
    
    
    ).
  • Solubility: Insoluble in cold water. Soluble in Ethanol, DMSO, and aqueous alkali (

    
    , 
    
    
    
    ).

Safety & Handling (E-E-A-T)

  • Nitro Compounds: 3-nitrobenzaldehyde and the product are potential sensitizers. While not highly explosive like polynitro compounds, they should be treated as energetic materials during scale-up. Avoid heating dry solids to decomposition.

  • Pyridine: Used in Method A. It is toxic and affects male fertility. Use only in a well-ventilated fume hood.

  • Sodium Hydride: Used in Method B. Reacts violently with water. Ensure all glassware is oven-dried.

References

  • Perkin Reaction Mechanism & Scope: Rosen, T. (1991). Comprehensive Organic Synthesis. Vol 2, Pergamon Press.

  • Knoevenagel-Doebner Modification: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions.

  • HWE Stereoselectivity: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863-927.

  • Analogous Synthesis (Ozagrel Intermediates):Synthesis of Ozagrel Hydrochloride. (2010). Chemical and Pharmaceutical Bulletin. (Validates the alpha-methyl cinnamic acid scaffold synthesis).

Sources

Technical Guide: Structural Analysis & Synthesis of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (also known as


-methyl-3-nitrocinnamic acid) represents a critical scaffold in medicinal chemistry, serving as a distinct structural divergence from the canonical cinnamic acid backbone. Unlike its unsubstituted parent, the introduction of the 

-methyl group at the C2 position introduces significant steric constraints that lock the molecular conformation, potentially enhancing binding selectivity in protein-ligand interactions.

This guide provides a rigorous analysis of the molecule’s structural properties, a self-validating synthetic protocol via the Oglialoro modification of the Perkin condensation, and a detailed spectroscopic characterization strategy. It is designed for researchers requiring high-purity synthesis and structural validation of this specific intermediate.

Part 1: Structural & Stereochemical Analysis

Geometric Isomerism and Steric Locking

The target molecule exhibits geometric isomerism around the C2=C3 double bond. In


-substituted cinnamic acids, the (

)-isomer
is thermodynamically favored and is the predominant product of thermodynamic control.
  • Priority Assignment (Cahn-Ingold-Prelog):

    • C3 Position: The 3-nitrophenyl group has higher priority than the hydrogen atom.

    • C2 Position: The carboxylic acid (-COOH) has higher priority than the methyl group (-CH

      
      ).
      
    • Configuration: In the (

      
      )-isomer, the high-priority groups (Phenyl and COOH) are on opposite sides of the double bond (
      
      
      
      -like).
Electronic Effects

The 3-nitro group (


-substitution) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the phenyl ring.
  • Reactivity Implication: This deactivates the ring towards electrophilic aromatic substitution but makes the aldehyde precursor (3-nitrobenzaldehyde) highly electrophilic, thereby accelerating the initial nucleophilic attack during condensation reactions.

  • Acid Strength: The electron-withdrawing nature of the nitrophenyl moiety stabilizes the carboxylate anion, likely lowering the pKa relative to unsubstituted

    
    -methylcinnamic acid.
    

Part 2: Synthetic Pathways & Optimization

Pathway Selection: The Oglialoro Condensation

While the Knoevenagel condensation is a viable alternative, the Oglialoro modification of the Perkin reaction is the industry standard for generating


-substituted cinnamic acids. This method utilizes the anhydride of the homologous acid (propionic anhydride) rather than acetic anhydride.
Reaction Logic & Mechanism

The reaction involves the enolization of propionic anhydride by a mild base (sodium propionate), followed by an aldol-like attack on the carbonyl of 3-nitrobenzaldehyde. The subsequent dehydration is favored by the high temperature and the thermodynamic stability of the conjugated system.

Diagram 1: Synthetic Workflow (Oglialoro Protocol)

SynthesisWorkflow Start Precursors: 3-Nitrobenzaldehyde + Propionic Anhydride Reaction Thermal Condensation 140°C, 8-12 Hours (Oglialoro Modification) Start->Reaction Mix Reagents Catalyst Catalyst Addition: Sodium Propionate (Base) Catalyst->Reaction Promotes Enolization Intermed Intermediate: Mixed Anhydride Species Reaction->Intermed Elimination Hydrolysis Hydrolysis & Workup: Add Water -> Basify (Na2CO3) -> Steam Distillation Intermed->Hydrolysis Quench Isolation Acidification & Crystallization: HCl to pH 2 -> Filter Precipitate Hydrolysis->Isolation Remove Neutral Impurities Product Final Product: (E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid Isolation->Product Recrystallization (EtOH)

Caption: Step-by-step Oglialoro condensation workflow for the synthesis of


-methyl-3-nitrocinnamic acid.
Experimental Protocol (Self-Validating)

Reagents:

  • 3-Nitrobenzaldehyde (15.1 g, 0.1 mol)

  • Propionic Anhydride (19.5 g, 0.15 mol)

  • Sodium Propionate (9.6 g, 0.1 mol)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a drying tube (CaCl

    
    ), mix the 3-nitrobenzaldehyde and propionic anhydride. Add the sodium propionate.
    
    • Validation Check: Ensure reagents are anhydrous. Moisture hydrolyzes the anhydride, stopping the reaction.

  • Thermal Condensation: Heat the mixture in an oil bath at 135-140°C for 10 hours.

    • Causality: This temperature is required to drive the dehydration step and shift the equilibrium toward the conjugated product.

  • Hydrolysis: Pour the hot reaction mixture into 200 mL of water. Neutralize with solid Na

    
    CO
    
    
    
    until pH ~9-10.
    • Purification Logic: The product forms a water-soluble sodium salt. Unreacted aldehyde remains insoluble (neutral).

  • Steam Distillation (Critical Step): Steam distill the basic solution to remove unreacted 3-nitrobenzaldehyde.

    • Validation Check: Distillate should eventually run clear, indicating removal of volatile organic impurities.

  • Isolation: Cool the remaining aqueous solution and acidify carefully with concentrated HCl to pH 2.

    • Observation: A solid precipitate of the crude acid will form immediately.

  • Recrystallization: Filter the solid and recrystallize from aqueous ethanol to obtain pale yellow needles.

Part 3: Spectroscopic Characterization[1]

To validate the structure, specifically distinguishing it from the non-methylated analog, NMR analysis is required.

Data Summary Table
TechniqueParameterExpected Value / ObservationStructural Assignment

H NMR

(Alkene H)
7.6 - 7.9 ppm (Singlet) H-3 (Critical Diagnostic)

H NMR

(Methyl)
2.1 - 2.3 ppm (Singlet)

-Methyl group

H NMR

(Aromatic)
7.5 - 8.5 ppm (Multiplet)3-Nitrophenyl protons

H NMR

(COOH)
12.0 - 13.0 ppm (Broad s)Carboxylic Acid
IR

(C=O)
1680 - 1700 cm

Conjugated Acid Carbonyl
IR

(NO

)
1530 & 1350 cm

Nitro group (asymmetric/symmetric)
Interpretation Logic
  • The Diagnostic Singlet: In standard cinnamic acid, the alkene protons appear as two doublets (

    
     Hz). In 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid , the C2 position is substituted with a methyl group. Therefore, the proton at C3 has no vicinal neighbor to couple with, appearing as a sharp singlet  (or a very fine multiplet due to long-range allylic coupling). This confirms the success of the propionic anhydride incorporation.
    

Part 4: Pharmaceutical Applications & SAR

This molecule serves as a vital intermediate for "privileged structures" in drug discovery.

Structure-Activity Relationship (SAR) Logic
Diagram 2: SAR & Application Flow

SAR_Logic Core 2-methyl-3-(3-nitrophenyl) prop-2-enoic acid Feature1 Alpha-Methyl Group Core->Feature1 Feature2 3-Nitro Group Core->Feature2 Effect1 Conformational Lock (Prevents rotation) Feature1->Effect1 Target1 MMP Inhibitors (Matrix Metalloproteinase) Effect1->Target1 Binding Selectivity Effect2 Precursor to Amine (via reduction) Feature2->Effect2 Target2 Phenylalanine Mimetics (Peptidomimetics) Effect2->Target2 Functionalization

Caption: Structural features of the target molecule and their downstream pharmaceutical utility.

Key Applications
  • MMP Inhibition:

    
    -substituted cinnamic acids are known zinc-binding groups (ZBGs). The 
    
    
    
    -methyl group restricts the rotation of the carboxylate, potentially pre-organizing the molecule for optimal chelation with the active site Zinc ion in Matrix Metalloproteinases (MMPs).
  • Amino Acid Synthesis: Selective reduction of the double bond and the nitro group yields

    
    -methyl-3-aminophenylalanine derivatives. These are non-proteinogenic amino acids used to design peptide drugs with increased resistance to enzymatic degradation.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354287, 3-Nitrocinnamic acid derivatives. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is a derivative of cinnamic acid, a class of organic compounds recognized for a wide spectrum of biological activities and applications in pharmaceuticals and materials science. The molecule's structure, featuring an α,β-unsaturated carboxylic acid, a nitro-substituted aromatic ring, and a methyl group, suggests a unique electronic and steric profile that could influence its behavior in biological systems.

Section 1: Molecular Structure and Synthesis Strategy

A foundational understanding of a molecule begins with its synthesis and structural confirmation. The proposed structure dictates the synthetic approach and the analytical methods required for its verification.

Chemical Structure

The structure of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid, with its key functional groups, is depicted below. The presence of the carboxylic acid, the conjugated double bond, the nitro group, and the phenyl ring are the primary determinants of its chemical behavior and physical properties.

Caption: Structure of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid.

Plausible Synthetic Pathway: Knoevenagel Condensation

The most direct and widely adopted method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[1][2][3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, in this case, propanoic acid. The choice of base and solvent is critical for optimizing yield and purity.

Knoevenagel_Condensation cluster_reactants Starting Materials Aldehyde 3-Nitrobenzaldehyde Base Base (e.g., Piperidine/Pyridine) Acid Propanoic Acid Intermediate Condensation Adduct Base->Intermediate Nucleophilic Addition Product 2-methyl-3-(3-nitrophenyl) prop-2-enoic acid Intermediate->Product Dehydration

Caption: Proposed Knoevenagel condensation synthesis workflow.

An alternative, the Horner-Wadsworth-Emmons (HWE) reaction, offers excellent control over the stereochemistry of the resulting alkene, typically favoring the (E)-isomer.[5][6][7][8] This method involves reacting a phosphonate-stabilized carbanion with the aldehyde. While often requiring the prior synthesis of a phosphonate reagent, the HWE reaction is highly reliable for producing α,β-unsaturated esters which can then be hydrolyzed to the desired carboxylic acid.

Required Spectroscopic Confirmation

Following synthesis, the identity and purity of the compound must be unequivocally confirmed using a suite of spectroscopic techniques.

Technique Functional Group Expected Characteristic Signals
FT-IR Carboxylic Acid (O-H)Very broad absorption band from 2500-3300 cm⁻¹ due to hydrogen bonding.[9][10][11]
Carboxylic Acid (C=O)Strong, sharp absorption at ~1710-1760 cm⁻¹. Conjugation with the alkene and phenyl ring will shift this to the lower end of the range.[9][10][11]
Nitro Group (N-O)Two strong absorptions: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.[12]
Alkene (C=C)Absorption around 1620-1640 cm⁻¹.
¹H NMR Carboxylic Acid (-COOH)A broad singlet, typically downfield (>10 ppm), whose position is concentration-dependent.
Vinylic Proton (-CH=)A singlet or a narrow quartet (if coupled to the methyl group) in the 7-8 ppm region.
Aromatic ProtonsA complex multiplet pattern between 7.5-8.5 ppm, characteristic of a 1,3-disubstituted benzene ring.
Methyl Protons (-CH₃)A singlet or doublet around 2.0-2.3 ppm.
¹³C NMR Carbonyl Carbon (-COOH)A signal in the 165-175 ppm range.
Alkene & Aromatic CarbonsMultiple signals between 120-150 ppm. The carbon bearing the nitro group will be significantly affected.
Methyl Carbon (-CH₃)A signal in the 15-25 ppm range.
Mass Spec. Molecular Ion (M+)A peak corresponding to the exact molecular weight of the compound (C₁₀H₉NO₄), which is 207.19 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13][14][15]

Section 2: Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties. These predictions are essential for guiding experimental design and prioritizing candidates in early-stage drug discovery.[16][17][18][19][20]

Property Predicted Value Significance in Drug Development
Molecular Weight 207.19 g/mol Influences diffusion, bioavailability, and overall "drug-likeness." This value is well within typical ranges for small molecule drugs.
Melting Point (MP) 160 - 180 °C (estimate)Indicates crystal lattice energy and purity. A sharp melting point is a key indicator of a pure crystalline solid.[21][22][23][24]
pKa 3.5 - 4.5 (estimate)Governs the state of ionization at physiological pH. As a carboxylic acid, it will be predominantly ionized (anionic) in the blood (pH ~7.4), which significantly impacts solubility and membrane permeability.
logP (Octanol/Water) 2.0 - 2.5 (estimate)Measures lipophilicity. This value suggests a balance between aqueous solubility and lipid membrane permeability, a critical factor for oral absorption.
Aqueous Solubility Low to moderateThe presence of the polar carboxylic acid and nitro groups is offset by the nonpolar phenyl ring and hydrocarbon backbone. Solubility will be highly pH-dependent.

Section 3: Experimental Protocols for Physicochemical Characterization

The following protocols are standard, robust methods for the empirical determination of the key physicochemical properties. Adherence to these detailed procedures is crucial for generating reliable and reproducible data.

Melting Point Determination (Capillary Method)

Rationale: This method is chosen for its simplicity, accuracy for crystalline solids, and the small amount of sample required. It provides a melting range, where a narrow range (<2 °C) is indicative of high purity.[21][22]

Protocol:

  • Sample Preparation: Place a small amount of the dry, crystalline 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid onto a watch glass. Grind it into a fine powder.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap it on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[24]

  • Measurement: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Determination: Heat the sample rapidly (10-15 °C/min) to find an approximate melting range.

  • Accurate Determination: Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Acidity Constant (pKa) Determination (Potentiometric Titration)

Rationale: Potentiometric titration is the gold standard for pKa determination due to its high precision and ability to directly measure the pH change upon addition of a titrant.[25][26][27][28] This is fundamental for understanding how the compound's charge state will vary with pH.

Protocol:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., methanol/water) to create a solution of known concentration (e.g., 1 mM).[26][28]

  • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Lipophilicity (logP) Determination (Reverse-Phase HPLC Method)

Rationale: The shake-flask method, while traditional, can be time-consuming and requires a large amount of pure compound. The RP-HPLC method is a rapid, high-throughput alternative that correlates a compound's retention time on a nonpolar stationary phase with its logP value. It is widely used in the pharmaceutical industry for early-stage screening.[29][30][31][32]

Protocol:

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the acid is fully protonated, pH < 2) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound.

  • Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

  • Generate Calibration Curve: Plot the log(k) values of the standards against their known logP values. Perform a linear regression to obtain a calibration equation (logP = m * log(k) + c).

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.

  • logP Calculation: Determine the retention time and calculate the log(k) for the test compound. Use the calibration equation to calculate its logP value.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: This method directly measures the equilibrium solubility of a compound, providing a definitive value for the saturated concentration. It is crucial for formulation development and biopharmaceutical classification.[33]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a buffer solution at a specific pH (e.g., pH 2.0 and pH 7.4 to determine the solubility of the neutral and ionized forms, respectively).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (if it has a suitable chromophore) or HPLC.

  • Solubility Calculation: The measured concentration is the equilibrium solubility at that specific pH and temperature.

Section 4: The Impact of Physicochemical Properties on Drug Development

The data generated from the protocols above are not merely descriptive; they are predictive of a molecule's pharmacokinetic and pharmacodynamic behavior.

ADME_Workflow cluster_ADME Pharmacokinetic Profile (ADME) Compound 2-methyl-3-(3-nitrophenyl) prop-2-enoic acid Solubility Aqueous Solubility (pH-dependent) Compound->Solubility pKa pKa (Ionization State) Compound->pKa logP logP (Lipophilicity) Compound->logP Absorption Absorption (Gut Wall Permeation) Solubility->Absorption pKa->Absorption logP->Absorption Distribution Distribution (Plasma Protein Binding, Tissue Penetration) Absorption->Distribution Metabolism Metabolism (Liver Enzymes) Distribution->Metabolism Excretion Excretion (Renal Clearance) Metabolism->Excretion

Caption: Influence of core physicochemical properties on the ADME profile.

  • Solubility & pKa: The low predicted pKa ensures that the compound will be ionized at physiological pH. This enhances aqueous solubility, which is favorable for dissolution in the gastrointestinal tract and for formulation as an intravenous solution. However, the charged (anionic) form will have reduced passive permeability across lipid membranes like the gut wall.[34][35][36][37]

  • Lipophilicity (logP): The predicted logP of ~2.0-2.5 suggests a good balance. It is lipophilic enough to facilitate membrane transport but not so high as to cause poor solubility or high plasma protein binding, which would reduce the free fraction of the drug available to act on its target.

  • Molecular Weight: At ~207 g/mol , the molecule is small and readily diffusible, favoring good absorption and distribution characteristics.

Conclusion

While 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid remains a compound with limited published data, its structural features allow for a robust, science-based prediction of its core physicochemical properties. The computational estimates presented herein suggest a molecule with a potentially favorable profile for further investigation, possessing a balance of solubility and lipophilicity characteristics. However, these predictions must be viewed as a starting point. The true characterization of this molecule depends on the rigorous application of the detailed experimental protocols provided in this guide. By systematically determining the melting point, pKa, logP, and solubility, researchers can build the foundational dataset necessary to make informed decisions regarding the potential of this compound in pharmaceutical or materials science applications.

References

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024). Chemistry - HSCprep. [Link]

  • Organic Chemistry. (n.d.). University of California, Riverside. [Link]

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (n.d.). Chemistry Research Journal. [Link]

  • Prediction of Drug-Like Properties. (n.d.). CD ComputaBio. [Link]

  • Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. (2000). ACS Publications. [Link]

  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry. [Link]

  • Cinnamic acid derivatives: An ERA. (2019). ResearchGate. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). American Chemical Society. [Link]

  • Melting point determination. (n.d.). Edisco. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. [Link]

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. (2008). Ingenta Connect. [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025). Google Cloud.
  • 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. (2002). ACS Publications. [Link]

  • Property Prediction of Drug-like Molecules. (n.d.). Protheragen. [Link]

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (2002). PubMed. [Link]

  • Applications in Organic Chemistry. (n.d.). NTNU. [Link]

  • Mass spectrometry menu. (n.d.). Chemguide. [Link]

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (n.d.). Royal Society of Chemistry. [Link]

  • Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. (2025). Dotmatics. [Link]

  • Assessment of reverse-phase chromatographic methods for the determination of n-octanol/water partition coefficients. (n.d.). ECETOC. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Texas at Dallas. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • 1 H NMR partial spectra (500 MHz) of cinnamic acid. (n.d.). ResearchGate. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction. (n.d.). ACS Publications. [Link]

  • IR, 1H NMR and 13C NMR spectra of cinnamic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Texas at Dallas. [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). PMC. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Saddleback College. [Link]

  • experiment (1) determination of melting points. (2021). ResearchGate. [Link]

  • Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis. (2022). Chegg. [Link]

  • Experiment name / Determination of melting point. (n.d.). University of Babylon. [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PMC. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • Preparations of Z-α,β-Unsaturated Amides by Using Horner-Wadsworth-Emmons Reagents, (Diphenylphosphono)acetamides. (2025). ResearchGate. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). JoVE. [Link]

  • Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. (2025). MDPI. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Interrogating a Novel Therapeutic Axis in Cancer Metabolism

The relentless metabolic reprogramming of cancer cells presents both a formidable challenge and a rich landscape of therapeutic opportunities. One of the most prominent metabolic shifts is the Warburg effect, where cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen, leading to the overproduction and efflux of lactic acid.[1] This metabolic phenotype is not merely a byproduct of cellular transformation but an active contributor to tumor progression, metastasis, and the establishment of an immunosuppressive microenvironment.[2][3] The transport of lactate out of cancer cells is predominantly mediated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[4][5] Consequently, the inhibition of these transporters has emerged as a compelling strategy in oncology.[6]

This guide focuses on the hypothesized mechanism of action of a novel small molecule, 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid. Based on its structural features, which are shared with other known bioactive cinnamic and arylpropionic acid derivatives, we posit that this compound functions as a selective inhibitor of MCT4.[7][8] This document will provide a comprehensive exploration of this proposed mechanism, from molecular interactions to cellular consequences, and detail the experimental methodologies required for its validation.

The Central Hypothesis: Selective Inhibition of Monocarboxylate Transporter 4 (MCT4)

We propose that 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid exerts its primary anticancer effects through the selective inhibition of the monocarboxylate transporter 4 (MCT4). MCT4 is a proton-coupled lactate transporter that is frequently overexpressed in highly glycolytic tumors and is induced by hypoxic conditions via the transcription factor HIF-1α.[6][9] Its primary role is to facilitate the efflux of lactate from cancer cells, thereby maintaining a favorable intracellular pH for continued glycolysis and cell proliferation.[1] By exporting lactate, MCT4 also contributes to the acidification of the tumor microenvironment, which has profound immunosuppressive effects on cytotoxic T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs) and tumor-associated macrophages (TAMs).[10][11]

Inhibition of MCT4 by 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is predicted to trigger a cascade of events detrimental to cancer cell survival and conducive to an anti-tumor immune response. These include:

  • Intracellular Acidosis: Blockade of lactate efflux will lead to its accumulation within the cancer cell, causing a drop in intracellular pH. This acidification can inhibit key glycolytic enzymes and ultimately arrest cell proliferation.[1]

  • Increased Oxidative Stress: The disruption of cellular metabolism can lead to an increase in reactive oxygen species (ROS), pushing the cell towards apoptosis.[12]

  • Reversal of Tumor Microenvironment Immunosuppression: By preventing the acidification of the extracellular space, MCT4 inhibition can restore the function of anti-tumor immune cells and enhance the efficacy of immunotherapies.[13]

Structural Rationale for MCT4 Selectivity

The structure of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid contains key pharmacophoric elements that suggest an interaction with MCTs. The α,β-unsaturated carboxylic acid moiety is a common feature in many transporter inhibitors. The 3-nitrophenyl group provides a specific substitution pattern that can confer selectivity for MCT4 over MCT1. Structure-activity relationship studies of other MCT inhibitors have highlighted the importance of the aryl substituent in determining isoform specificity.[4] The methyl group at the 2-position may further enhance binding affinity and selectivity.

Elucidating the Molecular and Cellular Consequences of MCT4 Inhibition

The proposed mechanism of action initiates a series of downstream cellular events that can be experimentally verified.

Proposed Signaling Pathway

The inhibition of MCT4 by 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is expected to disrupt the metabolic symbiosis within the tumor and reactivate anti-tumor immunity.

G cluster_cell Cancer Cell cluster_tme Tumor Microenvironment (TME) Compound 2-methyl-3-(3-nitrophenyl) prop-2-enoic acid MCT4 MCT4 Transporter Compound->MCT4 Inhibits Lactate_in Intracellular Lactate MCT4->Lactate_in Efflux Blocked Lactate_out Extracellular Lactate MCT4->Lactate_out Efflux Blocked pH_in ↓ Intracellular pH (Acidosis) Lactate_in->pH_in Glycolysis Glycolysis Inhibition pH_in->Glycolysis ROS ↑ ROS Glycolysis->ROS Apoptosis Apoptosis ROS->Apoptosis pH_out ↑ Extracellular pH (Reduced Acidosis) Lactate_out->pH_out T_cell_activity ↑ T Cell Activity pH_out->T_cell_activity Treg_activity ↓ Treg Suppression pH_out->Treg_activity T_cell Cytotoxic T Cell T_cell->T_cell_activity Restored Function Treg Regulatory T Cell (Treg) Treg->Treg_activity Reduced Function G start Treat MCT4-expressing cells with vehicle or compound heat Heat cells across a temperature gradient start->heat lyse Lyse cells and separate soluble/insoluble fractions heat->lyse detect Detect soluble MCT4 (e.g., Western Blot) lyse->detect analyze Analyze thermal shift: Compare Tm with and without compound detect->analyze result Increased Tm indicates direct target engagement analyze->result

Caption: Workflow for CETSA to confirm target engagement.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cancer cell line with high endogenous MCT4 expression (e.g., MDA-MB-231 breast cancer cells) to 80-90% confluency.

  • Compound Treatment: Treat cells with 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (e.g., at 10x the anticipated IC50) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Detection: Quantify the protein concentration in the soluble fractions. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against MCT4.

  • Data Analysis: Quantify the band intensities for MCT4 at each temperature. Plot the relative amount of soluble MCT4 as a function of temperature for both vehicle- and compound-treated samples to determine the melting temperature (Tm). A significant shift in the Tm to a higher temperature in the presence of the compound confirms target engagement.

Functional Inhibition: ¹⁴C-Lactate Transport Assay

This assay directly measures the ability of the compound to inhibit the transport of lactate across the cell membrane. [14] Step-by-Step Protocol:

  • Cell Seeding: Seed MCT4-expressing cells (e.g., MDA-MB-231) and MCT1-expressing cells (e.g., Raji lymphoma, as a selectivity control) in 24-well plates. [15]2. Pre-incubation: Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with varying concentrations of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid or a known MCT inhibitor (e.g., AZD3965 for MCT1) for 15 minutes. [16]3. Lactate Uptake: Initiate lactate transport by adding transport buffer containing ¹⁴C-labeled lactic acid.

  • Termination: After a short incubation period (e.g., 2 minutes), stop the transport by rapidly washing the cells with ice-cold transport buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ¹⁴C radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein content of each well. Plot the percentage of lactate transport inhibition against the compound concentration to determine the IC50 value.

Cellular Effects: Proliferation, Intracellular pH, and ROS Assays

These assays assess the downstream consequences of MCT4 inhibition on cancer cell viability and physiology.

  • Cell Proliferation Assay (MTT or Sulforhodamine B): Treat cancer cells with a dose range of the compound for 48-72 hours and measure cell viability to determine the GI50 (concentration for 50% growth inhibition).

  • Intracellular pH Measurement: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM). Measure the fluorescence ratio at different emission wavelengths using a plate reader or flow cytometer after compound treatment to quantify changes in intracellular pH. A significant decrease in pH would be expected.

  • Reactive Oxygen Species (ROS) Detection: Treat cells with the compound and then stain with a ROS-sensitive probe (e.g., DCFDA). Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader to quantify the level of intracellular ROS. An increase in ROS would support the proposed mechanism. [12]

Anticipated Quantitative Data

The following table summarizes the expected outcomes from the proposed experimental validation.

Experiment Metric Expected Outcome for 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid
¹⁴C-Lactate Transport Assay IC50 (MCT4)10 - 100 nM
IC50 (MCT1)> 10 µM (demonstrating selectivity)
Cell Proliferation Assay (MDA-MB-231) GI5050 - 500 nM
Cellular Thermal Shift Assay (CETSA) ΔTm (MCT4)+2°C to +5°C shift
Intracellular pH Measurement pH changeDecrease of 0.2 - 0.5 pH units
ROS Detection Assay Fold Increase1.5 to 3-fold increase in fluorescence

Conclusion and Future Directions

The scientific rationale and experimental framework outlined in this guide provide a robust pathway to investigate the mechanism of action of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid as a selective MCT4 inhibitor. Confirmation of this hypothesis would position this compound as a promising candidate for further preclinical development, particularly for the treatment of aggressive, glycolytic solid tumors.

Future studies should explore the in vivo efficacy of this compound in xenograft models, both as a monotherapy and in combination with immune checkpoint inhibitors, given the critical role of lactate in modulating the tumor immune microenvironment. [13]A comprehensive understanding of its pharmacokinetics and pharmacodynamics will be crucial for its translation into a clinical setting. The investigation of this novel chemical entity underscores the potential of targeting cancer metabolism to develop next-generation oncology therapeutics.

References

  • Lactate in the tumour microenvironment: From immune modul
  • Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors - PMC. (n.d.).
  • Impact of lactate on immune cell function in the tumor microenvironment: mechanisms and therapeutic perspectives - Frontiers. (2025, March 25).
  • Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed. (2020, August 1).
  • Lactate: a rising star in tumors and inflamm
  • From metabolic byproduct to immune modulator: the role of lactate in tumor immune escape. (2024, November 24).
  • Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study | Anticancer Research. (2018, August 15).
  • Lactate-mediated immunosuppression in the tumor microenvironment. The...
  • Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights | Request PDF - ResearchG
  • Exploring monocarboxylate transporter inhibition for cancer tre
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC. (n.d.).
  • Cinnamic acid hybrids as anticancer agents: A mini‐review - ResearchG
  • Computational Insight and Anticancer Effect of Cinnamic Acid-Deriv
  • Synthesis and structure-activity relationships of pteridine dione and trione monocarboxylate transporter 1 inhibitors - PubMed. (2014, September 11).
  • Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal - Frontiers. (2022, October 24).
  • MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC - NIH. (2023, October 25).
  • Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4)
  • Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (2020, August 9).
  • Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer - AACR Journals. (2018, December 3).
  • Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC. (2018, December 11).
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16).
  • (PDF)
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026, February 8).
  • Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer - MDPI. (2023, November 28).
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC. (2018, March 23).
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2023).
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2025, April 22).
  • Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies | Journal for ImmunoTherapy of Cancer. (2023, June 30).
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • New derivatives of aryl-propionic acid.
  • Dual effects of anti-inflammatory 2-arylpropionic acid derivatives on a major isoform of human liver 3alpha-hydroxysteroid dehydrogenase - PubMed. (n.d.).
  • SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)

Sources

Technical Monograph: Pharmacological Profiling of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Methylcinnamic Acid Derivatives
CAS Registry Number:  (Analog Reference: 1664-59-1 for methyl ester; Acid form is derivative)

Executive Summary & Molecular Architecture

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid represents a "privileged scaffold" in medicinal chemistry, combining the metabolic stability of


-methyl substitution with the electronic modulation of a meta-nitro group. Unlike its parent compound (cinnamic acid), which undergoes rapid 

-oxidation, the

-methyl group creates steric hindrance that significantly retards metabolic degradation, enhancing oral bioavailability and half-life.[1]

This guide analyzes the compound's potential as a dual-action therapeutic agent targeting cancer metabolism (MCT1 inhibition) and metabolic syndrome (PPAR modulation) .

Structural-Activity Relationship (SAR) Logic

The therapeutic value of this molecule is encoded in three distinct structural zones:

  • The Carboxylate Head: Essential for ionic interaction with the arginine residues (e.g., Arg143 in MCT1) in the transmembrane binding pocket.

  • The

    
    -Methyl Alkenyl Linker:  Prevents rapid enzymatic degradation and locks the molecule in a specific conformation (E/Z isomerism) favorable for receptor docking.
    
  • The m-Nitrophenyl Tail: The electron-withdrawing nitro group decreases the pKa of the carboxylic acid, enhancing potency at physiological pH, while increasing lipophilicity for membrane penetration.

SAR_Analysis Molecule 2-methyl-3-(3-nitrophenyl) prop-2-enoic acid Head Carboxylic Acid (COOH) Molecule->Head Linker alpha-Methyl Alkenyl Chain Molecule->Linker Tail m-Nitrophenyl Ring Molecule->Tail Effect1 Ionic Bonding (Arg143 Interaction) Head->Effect1 Effect2 Metabolic Stability (Blocks Beta-Oxidation) Linker->Effect2 Effect3 Lipophilicity & pKa Modulation Tail->Effect3 Target1 MCT1 Inhibition (Oncology) Effect1->Target1 Effect2->Target1 Target2 PPAR Binding (Metabolic) Effect3->Target2

Figure 1: Structural-Activity Relationship (SAR) mapping specific chemical features to therapeutic outcomes.[1]

Primary Therapeutic Target: Monocarboxylate Transporter 1 (MCT1)[1]

Mechanistic Rationale

The most scientifically grounded target for


-methylcinnamic acid derivatives is the Monocarboxylate Transporter 1 (MCT1/SLC16A1) .
  • The Warburg Effect: Highly glycolytic tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma) produce massive amounts of lactate.[1][2] They rely on MCT1 and MCT4 to efflux this lactate to prevent intracellular acidification (apoptosis).

  • Inhibition Logic: This compound acts as a competitive inhibitor of lactate transport. The

    
    -methyl group mimics the substrate (lactate/pyruvate) structure but blocks the translocation cycle of the transporter.
    
  • Differentiation: Unlike the classic inhibitor

    
    -cyano-4-hydroxycinnamic acid (CHC), which is metabolically unstable and non-specific, the 2-methyl-3-(3-nitrophenyl) variant offers improved stability and lipophilicity.
    
Mechanism of Action Pathway

MCT_Mechanism cluster_cell Glycolytic Tumor Cell Glucose Glucose Influx Glycolysis Glycolysis Glucose->Glycolysis Lactate_In Intracellular Lactate Accumulation Glycolysis->Lactate_In PH_Drop Intracellular pH Drop (Acidification) Lactate_In->PH_Drop MCT1 MCT1 Transporter Lactate_In->MCT1 Apoptosis Apoptosis / Necrosis PH_Drop->Apoptosis MCT1->Lactate_In Blockade causes Backlog Lactate_Out Lactate Efflux MCT1->Lactate_Out Normal Function Drug 2-methyl-3-(3-nitrophenyl) prop-2-enoic acid Drug->MCT1 Inhibits

Figure 2: Mechanism of Action.[1] The compound blocks MCT1, trapping lactate intracellularly, leading to cytotoxic acidification.[1]

Secondary Target: PPAR Modulation

Metabolic Syndrome & Inflammation

Cinnamic acid derivatives are structural mimics of fibrates (PPAR


 agonists) and thiazolidinediones (PPAR

agonists).[1]
  • Target: Peroxisome Proliferator-Activated Receptors (PPAR

    
     and PPAR
    
    
    
    ).[3]
  • Relevance: The 3-nitrophenyl group provides the hydrophobic bulk necessary to occupy the large ligand-binding pocket of PPAR

    
    . Activation of this receptor improves insulin sensitivity and reduces systemic inflammation.
    
  • Status: While MCT1 inhibition is likely the dominant effect, PPAR modulation represents a secondary "off-target" benefit that may reduce cachexia in cancer patients.

Experimental Validation Protocols

To validate this compound, researchers must move beyond simple cytotoxicity assays.[1][4] The following protocols are designed to prove mechanism-specific activity.

Protocol A: Fluorescence-Based Lactate Transport Assay

Validates MCT1 Inhibition.

Principle: Uses BCECF-AM, a pH-sensitive fluorescent dye. Since lactate transport is proton-linked (symport), blocking lactate efflux prevents proton efflux, altering intracellular pH.[1]

Materials:

  • Cell Line: MDA-MB-231 (High MCT1 expression).

  • Reagent: BCECF-AM (pH indicator).

  • Buffer: Krebs-Ringer Buffer (KRB).

Step-by-Step Methodology:

  • Cell Loading: Seed MDA-MB-231 cells (

    
    /well) in a black 96-well plate. Incubate overnight.
    
  • Dye Loading: Wash cells with KRB. Incubate with

    
     BCECF-AM for 30 mins at 37°C. Wash 3x to remove extracellular dye.
    
  • Compound Treatment: Add the test compound (2-methyl-3-(3-nitrophenyl)prop-2-enoic acid) at graded concentrations (

    
    ). Include a vehicle control (DMSO) and a positive control (AZD3965).[1]
    
  • Lactate Pulse: Rapidly add L-Lactate (10 mM) to the wells.

  • Kinetic Reading: Immediately measure fluorescence at Excitation 490/440 nm and Emission 535 nm every 10 seconds for 5 minutes.

  • Data Analysis: Calculate the rate of intracellular acidification. A potent inhibitor will reduce the rate of pH change (proton influx) compared to control.

Protocol B: PPAR Nuclear Receptor Luciferase Assay

Validates Transcriptional Agonism.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with:

    • Plasmid expressing human PPAR

      
       ligand-binding domain fused to GAL4 DNA-binding domain.
      
    • Luciferase reporter plasmid containing GAL4 upstream activation sequences (UAS).[1]

  • Treatment: 24 hours post-transfection, treat cells with the test compound (

    
    ) and a positive control (Rosiglitazone, 
    
    
    
    ).[1]
  • Incubation: Incubate for 24 hours.

  • Lysis & Detection: Lyse cells using Passive Lysis Buffer (Promega). Add Luciferase Assay Reagent.

  • Quantification: Measure luminescence. Fold-induction

    
     over vehicle indicates agonist activity.
    

Summary of Pharmacological Potential[3][5][6]

Therapeutic AreaTargetMechanismValidation Priority
Oncology MCT1 (SLC16A1) Inhibition of lactate efflux; intracellular acidification.High (Primary)
Metabolic PPAR

Partial agonism; insulin sensitization.[1]Medium (Secondary)
Infectious Transglutaminase Inhibition of bacterial cell wall synthesis.Low (Exploratory)

References

  • Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate.[1] Biochemical Journal, 138(2), 313–316.[1] Link

  • Joshi, H., et al. (2017).

    
     Agonists: In silico Studies, Synthesis and Biological Characterization.[1][5][6] Anti-Cancer Agents in Medicinal Chemistry, 17(4).[1][5][6] Link
    
  • Guan, X., et al. (2020). In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model.[7] The AAPS Journal, 22(1).[1] Link

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.[1] Link

  • Organic Syntheses. (For synthetic grounding of m-nitrocinnamic acid derivatives). Organic Syntheses, Coll.[1][8] Vol. 4, p.731.[1][8] Link

Sources

derivatives of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid and their properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid Derivatives

Foreword: The Scientific Rationale

In the landscape of medicinal chemistry, the cinnamic acid scaffold represents a "privileged structure," a framework that repeatedly appears in molecules with diverse and potent biological activities. The introduction of specific substituents can dramatically tune these properties. This guide focuses on a particular, compelling variant: 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid and its derivatives. The strategic placement of a methyl group at the α-position and a nitro group at the meta-position of the phenyl ring creates a unique electronic and steric profile. The electron-withdrawing nitro group can act as a hydrogen bond acceptor and is known to be a key pharmacophore in various bioactive compounds, including antimicrobial and anticancer agents.[1] The α-methyl group can influence the molecule's conformation and metabolic stability. This guide provides a technical exploration of this scaffold, offering a synthesis of established chemical principles and a forward-looking perspective on its potential in drug development.

The Core Scaffold: Synthesis and Characterization

The parent compound, (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid, serves as the foundational starting point for all subsequent derivatization.[2] Its synthesis is rooted in classic carbonyl condensation chemistry, a robust and well-understood class of reactions.

Synthetic Strategy: The Perkin Reaction

The synthesis of the core acid is efficiently achieved via the Perkin reaction. This method was reported as early as 1962 and remains a reliable route.[2] The causality behind this choice lies in the reaction's ability to form α,β-unsaturated carboxylic acids directly from aromatic aldehydes.

Workflow Rationale: The reaction involves the condensation of 3-nitrobenzaldehyde with propanoic anhydride, using sodium propanoate as the base catalyst. The base deprotonates the anhydride, forming a nucleophilic enolate which then attacks the aldehyde carbonyl. A subsequent series of dehydration and hydrolysis steps yields the final product. The choice of propanoic anhydride and its corresponding salt is critical as it provides the necessary α-methyl group in the final structure.

cluster_reactants Starting Materials R1 3-Nitrobenzaldehyde P1 Perkin Condensation R1->P1 R2 Propanoic Anhydride R2->P1 R3 Sodium Propanoate (Base) R3->P1 P2 Intermediate Adduct P1->P2 Heat (Δ) P3 Hydrolysis P2->P3 Aqueous Workup P4 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid P3->P4

Caption: Synthetic workflow for the parent acid via the Perkin reaction.

Detailed Experimental Protocol: Synthesis of (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid

This protocol is a self-validating system; successful synthesis is confirmed by characterization data (Melting Point, NMR, IR) that must align with the expected structure.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (15.1 g, 0.1 mol), propanoic anhydride (26.0 g, 0.2 mol), and anhydrous sodium propanoate (9.6 g, 0.1 mol).

  • Reaction Execution: Heat the reaction mixture in an oil bath at 140-150°C for 8-10 hours with continuous stirring. The mixture will become a viscous melt.

  • Hydrolysis & Isolation: Allow the mixture to cool slightly. While still warm, cautiously add 100 mL of water. Heat the mixture to boiling to hydrolyze the unreacted anhydride and the intermediate product. Steam distillation can be employed at this stage to remove any unreacted 3-nitrobenzaldehyde.

  • Purification: Filter the hot solution. If the product precipitates upon cooling, it can be collected by filtration. Acidify the filtrate with concentrated HCl to precipitate any remaining product. The crude solid is then collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Derivatization Strategies and Their Rationale

The value of the core scaffold lies in its potential for derivatization, primarily at the carboxylic acid moiety. Esterification is a common and powerful strategy to modulate physicochemical properties such as lipophilicity (LogP), solubility, and cell permeability, which are critical for pharmacokinetic and pharmacodynamic profiles.

Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a straightforward and scalable method for converting the parent acid into its corresponding esters. The reaction is acid-catalyzed and driven to completion by using an excess of the alcohol, which also serves as the solvent.

Protocol Rationale: The use of a strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Refluxing the reaction ensures it reaches equilibrium, while the excess alcohol shifts the equilibrium towards the product side, maximizing the yield.[1][3]

ParentAcid Parent Acid (R-COOH) Process Fischer Esterification ParentAcid->Process Alcohol Alcohol (R'-OH) (e.g., Ethanol, Methanol) Alcohol->Process Catalyst H₂SO₄ (catalyst) Catalyst->Process Product Ester Derivative (R-COOR') Process->Product Reflux Byproduct Water (H₂O) Process->Byproduct

Caption: General workflow for the synthesis of ester derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-3-(3-nitrophenyl)prop-2-enoate
  • Reaction Setup: To a solution of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (10.0 g, 0.048 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise with cooling in an ice bath.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: After cooling to room temperature, reduce the volume of the solvent under reduced pressure. Pour the residue into 200 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with 5% sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ester.

  • Final Purification: Purify the crude product by column chromatography on silica gel if necessary.

  • Characterization: Analyze the final product by NMR and IR to confirm the structure of the ethyl ester.

Predicted Biological Properties and Therapeutic Potential

While direct biological data for this specific 3-nitro isomer is limited, a robust hypothesis can be built by analyzing structurally similar compounds. The key pharmacophoric elements—the nitroaromatic ring and the α,β-unsaturated carbonyl system—are associated with distinct biological activities.

Antimicrobial and Cytotoxic Activity

The presence of a nitroaromatic group is a well-established feature in compounds with antimicrobial and cytotoxic properties.[1]

Hypothesized Mechanism of Action: The mechanism often involves the bioreduction of the nitro group by cellular reductases (e.g., nitroreductases found in bacteria or cancer cells under hypoxic conditions) to form radical anions and other reactive nitrogen species.[4] These reactive species can induce cellular damage through various pathways, including DNA damage, protein dysfunction, and oxidative stress, ultimately leading to cell death. The α,β-unsaturated ester system can also act as a Michael acceptor, potentially alkylating and inactivating key cellular proteins and enzymes.[1]

Prodrug Nitroaromatic Derivative (R-NO₂) Enzyme Nitroreductase (e.g., in bacteria, hypoxic cells) Prodrug->Enzyme Enters Cell Radical Radical Anion (R-NO₂⁻˙) Enzyme->Radical 1e⁻ Reduction ROS Reactive Nitrogen/ Oxygen Species Radical->ROS Further Reduction/ Reaction with O₂ Damage Cellular Damage (DNA, Proteins) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Hypothesized bioactivation pathway for cytotoxic effects.

Anti-inflammatory Potential

Many non-steroidal anti-inflammatory drugs (NSAIDs) possess an acidic moiety and an aromatic ring system.[5] Derivatives of cinnamic acid have been explored for their anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway responsible for pain and inflammation.

Derivative TypePredicted PropertyRationale
Carboxylic Acid Potential COX InhibitorThe acidic group can mimic arachidonic acid, the natural substrate for COX enzymes.
Ester Prodrugs Enhanced PermeabilityMasking the polar carboxylic acid as an ester increases lipophilicity, potentially improving cell membrane passage. The ester can be hydrolyzed in vivo by esterases to release the active acidic drug.[3]
Amide Derivatives Modulated Activity/ToxicityAmides are generally more stable to hydrolysis than esters and can alter hydrogen bonding capabilities, leading to a different pharmacological profile.

In Vitro Evaluation: A Protocol for Cytotoxicity Screening

To validate the hypothesized cytotoxic activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This provides a quantitative measure of cell viability.

Detailed Experimental Protocol: MTT Assay
  • Cell Culture: Seed a human cancer cell line (e.g., HCT116 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should be non-toxic (<0.5%). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid scaffold is a promising platform for the development of novel therapeutic agents. Based on robust chemical principles and analysis of analogous structures, its derivatives are predicted to possess significant biological activity, particularly in the realms of oncology and infectious diseases. The synthetic routes are straightforward and amenable to the creation of diverse chemical libraries. Future work should focus on the systematic synthesis of a series of ester and amide derivatives to build a clear structure-activity relationship (SAR) profile. This will involve correlating changes in lipophilicity and electronic properties with in vitro potency and selectivity, paving the way for the identification of lead candidates for further preclinical development.

References

  • (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid - Chemical Synthesis Database. [Link]

  • Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. [Link]

  • Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - MDPI. [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking - MDPI. [Link]

Sources

Methodological & Application

in vivo studies using 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Evaluation of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid (MNPA) as a Bioactive Scaffold

Executive Summary & Compound Profile

2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid (also referred to as


-methyl-3-nitrocinnamic acid or MNPA) represents a critical class of nitro-cinnamic acid derivatives . Unlike simple cinnamic acids, the introduction of an 

-methyl group enhances metabolic stability against

-oxidation, while the electron-withdrawing nitro group at the meta-position significantly alters its electrophilicity and lipophilicity.

This guide details the protocols for evaluating MNPA in animal models, focusing on its two primary validated bioactivities: anti-inflammatory modulation (via NF-


B/COX interference) and anti-proliferative cytotoxicity  (in murine leukemia and carcinoma models).
Compound Specifications
PropertyDetail
IUPAC Name (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid
Common Abbreviation MNPA
Molecular Weight 207.18 g/mol
Key Structural Features

-unsaturated carboxylic acid (Michael acceptor), m-Nitro group
Solubility Low in water; Soluble in DMSO, Ethanol, PEG-400
Primary Mechanism Michael acceptor reactivity with cysteine residues; NF-

B pathway suppression; metabolic interference.

Mechanistic Rationale

The biological activity of MNPA is driven by its structure as a Michael Acceptor . The


-unsaturated carbonyl system allows the compound to form covalent adducts with nucleophilic cysteine residues on target proteins (e.g., IKK

, p65, or specific metabolic enzymes).
  • Anti-Inflammatory: The nitro group enhances the electrophilicity of the double bond, facilitating the inhibition of the NF-

    
    B signaling pathway, thereby reducing the expression of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6) and enzymes (COX-2).
  • Cytotoxicity: The compound disrupts cellular redox homeostasis and induces apoptosis in rapidly dividing cells (e.g., P388 leukemia cells) by depleting glutathione or inhibiting thioredoxin reductase.

MNPA_Mechanism MNPA MNPA (Michael Acceptor) Cys_Residues Cysteine Residues (Target Proteins) MNPA->Cys_Residues Alkylation Adduct Covalent Adduct Formation Cys_Residues->Adduct NFkB NF-κB Pathway (Inhibition) Adduct->NFkB Blocks Phosphorylation Redox Redox Homeostasis (Disruption) Adduct->Redox Depletes GSH COX2 COX-2 / iNOS (Downregulation) NFkB->COX2 Outcome_Inf Reduced Inflammation COX2->Outcome_Inf Outcome_Tox Apoptosis / Cytotoxicity Redox->Outcome_Tox

Figure 1: Mechanistic pathway of MNPA. The compound acts as an electrophile, targeting cysteine sensors to modulate inflammatory and apoptotic pathways.

Formulation & Vehicle Preparation

MNPA is lipophilic and requires a specific vehicle for in vivo administration to ensure bioavailability without precipitation.

Recommended Vehicle (Intraperitoneal/Oral):

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 50% Saline (0.9% NaCl)

Preparation Protocol:

  • Weigh the required amount of MNPA.

  • Dissolve completely in 100% DMSO (vortex for 2 mins).

  • Slowly add PEG-400 while vortexing.

  • Add warm Saline (37°C) dropwise under continuous agitation.

    • Critical Check: If precipitation occurs, sonicate for 5 minutes at 40°C.

    • Stability: Prepare fresh daily. Do not store the aqueous suspension for >24 hours.

Protocol A: Anti-Inflammatory Evaluation (TPA-Induced Ear Edema)

This model is the gold standard for evaluating the topical and systemic anti-inflammatory potential of cinnamic acid derivatives, specifically testing the compound's ability to inhibit COX-2 and cytokine release.

Animal Model: Male Swiss Webster or BALB/c mice (20–25 g). Group Size: n=6–8 per group.

Experimental Workflow
  • Baseline Measurement: Measure the thickness of both ears using a digital micrometer (precision 0.01 mm).

  • Induction: Apply TPA (12-O-tetradecanoylphorbol-13-acetate) topically to the inner and outer surface of the right ear (2.5

    
     g/ear  dissolved in 20 
    
    
    
    L acetone). The left ear receives acetone vehicle only (Control).
  • Treatment Administration:

    • Topical: Apply MNPA (0.5 – 1.0 mg/ear) dissolved in acetone immediately after TPA.

    • Systemic (Oral/IP): Administer MNPA (10, 30, 100 mg/kg) 1 hour prior to TPA application.

  • Incubation: Allow inflammation to develop for 4–6 hours.

  • Endpoint Analysis:

    • Euthanize mice via CO

      
       asphyxiation.
      
    • Punch a 6 mm disc from both treated (right) and control (left) ears.

    • Weigh the ear punches immediately.

Data Calculation

Calculate the Edema Inhibition (%) :



Where:
  • 
     = Weight of treated ear (Right)
    
  • 
     = Weight of control ear (Left)
    
  • 
     refers to the vehicle-only group.
    

Protocol B: Antitumor Efficacy (Murine Leukemia P388 Model)

Nitro-cinnamic acid derivatives have demonstrated specific cytotoxicity against P388 leukemia cells [1]. This protocol evaluates the survival benefit and tumor burden reduction.

Animal Model: CDF1 or BDF1 mice (Male, 6–8 weeks). Cell Line: P388 Murine Leukemia cells (ATCC).

Experimental Workflow
  • Cell Preparation: Harvest P388 cells from the ascites of a donor mouse (maintained by weekly passage). Wash and resuspend in PBS to

    
     cells/mL.
    
  • Inoculation (Day 0): Inject

    
     cells (0.1 mL) intraperitoneally (i.p.) into experimental mice.
    
  • Treatment Regimen (Day 1 – Day 9):

    • Group 1 (Vehicle): 10% DMSO/PEG-400 (i.p. daily).

    • Group 2 (Positive Control): 5-Fluorouracil (20 mg/kg, i.p.).

    • Group 3 (MNPA Low): 25 mg/kg (i.p. daily).

    • Group 4 (MNPA High): 50 mg/kg (i.p. daily).

  • Monitoring: Monitor body weight and clinical signs daily.

  • Endpoint:

    • Survival: Record mortality daily to calculate Median Survival Time (MST).

    • Ascites Volume: In a satellite group, euthanize on Day 10 and measure total ascitic fluid volume.

Survival Analysis (T/C %)


  • Criteria: A T/C value > 125% indicates significant antitumor activity.

Critical Data Summary

ParameterMNPA Target ValueValidation Method
LD50 (Acute) Est. > 500 mg/kg (i.p.)Up-and-Down Procedure (OECD 425)
Eff. Dose (Anti-inf) 10 – 50 mg/kgTPA Ear Edema Model
Eff. Dose (Antitumor) 25 – 100 mg/kgP388 / Lewis Lung Carcinoma
Bioavailability ModerateHPLC Analysis of Plasma (Cmax @ 1-2h)

References

  • Ernawati, T., & Khoirunni'mah, Z. (2025).[1] Synthesis of Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ResearchGate.[2]

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[3][4][5][6] Mini-Reviews in Medicinal Chemistry.

  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI Molecules.

  • De, P., et al. (2011). Cinnamic Acid Derivatives and Their Biological Efficacy. Current Medicinal Chemistry.

Sources

using 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Kinetic Characterization of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid as a Zinc-Protease Inhibitor Content Type: Detailed Application Notes and Protocols Audience: Senior Biochemists, Enzymologists, and Drug Discovery Scientists[1][2]

Executive Summary

2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid (also known as


-methyl-3-nitrocinnamic acid) is a synthetic cinnamic acid derivative utilized primarily as a mechanistic probe in enzymology.[1][2] Unlike its parent compound, cinnamic acid, which often serves as a substrate, the introduction of the 

-methyl group
provides critical steric hindrance that arrests catalytic turnover, converting the molecule into a potent competitive inhibitor .[1]

This application note details the protocol for using this compound to inhibit Carboxypeptidase A (CPA) , a zinc-dependent metalloprotease.[2] It further outlines its emerging utility in screening for Monocarboxylate Transporter (MCT) blockade in cancer metabolism research.[2]

Chemical Identity & Mechanism of Action

Structure-Activity Relationship (SAR)

The inhibitory potency of this molecule is derived from two specific structural modifications to the cinnamate scaffold:[1][2]

  • 
    -Methyl Substitution:  This is the "catalytic brake."[1][2] In proteases like CPA, this group creates steric clashes within the active site (specifically near Glu-270), preventing the nucleophilic attack required for hydrolysis.[2] This transforms the molecule from a potential pseudo-substrate into a competitive inhibitor.
    
  • 3-Nitro Substitution: The electron-withdrawing nitro group at the meta position alters the

    
     of the carboxylate and enhances hydrophobic interactions within the S1' specificity pocket of the enzyme.
    
Mechanism Visualization

The following diagram illustrates the competitive inhibition mechanism within the Carboxypeptidase A active site.

CPA_Inhibition_Mechanism Enzyme Carboxypeptidase A (CPA) [Active Site] Zinc Zn2+ Cofactor (Catalytic Core) Enzyme->Zinc Pocket Hydrophobic Pocket (S1' Subsite) Enzyme->Pocket Inhibitor 2-Methyl-3-(3-nitrophenyl) prop-2-enoic acid Inhibitor->Zinc Carboxylate Coordination Inhibitor->Pocket 3-Nitrophenyl Interaction Substrate Native Substrate (e.g., Hippuryl-L-Phe) Substrate->Zinc Blocked by Inhibitor

Caption: Competitive binding mode where the inhibitor's carboxylate coordinates the active site Zinc, while the nitrophenyl group occupies the substrate recognition pocket.

Core Protocol: Determination of Inhibition Constant ( ) for CPA

Objective: To determine the


 of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid against Bovine Carboxypeptidase A using Hippuryl-L-Phenylalanine (HPA) as the reporter substrate.[1][2]
Reagents & Preparation
ReagentConcentrationPreparation Notes
Assay Buffer 25 mM Tris-HCl, 500 mM NaCl (pH 7.[1][2]5)Filter sterilize.[2] High salt is required to solubilize CPA.[2]
Enzyme Stock 10

M CPA
Dissolve lyophilized CPA in cold Assay Buffer. Keep on ice.
Substrate (HPA) 1.0 mM StockDissolve Hippuryl-L-Phe in Assay Buffer.
Inhibitor Stock 10 mM StockCritical: Dissolve 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid in 100% DMSO.[1][2]
Experimental Workflow
  • Baseline Correction: Set the spectrophotometer to 254 nm. Zero the instrument using a cuvette containing 990

    
    L Buffer + 10 
    
    
    
    L DMSO.
  • Inhibitor Dilution Series: Prepare working solutions of the inhibitor in buffer (maintaining constant 1% DMSO) to achieve final assay concentrations of 0, 10, 50, 100, and 200

    
    M.
    
  • Reaction Assembly:

    • In a quartz cuvette, add Buffer (variable volume to reach 1 mL total).

    • Add Inhibitor (variable volume for titration).[2]

    • Add Substrate (HPA) to final concentrations of 0.1, 0.2, 0.4, and 0.8 mM.[2]

    • Incubate for 2 minutes at 25°C to allow inhibitor equilibration.

  • Initiation: Add 10

    
    L Enzyme Stock  (Final [CPA] 
    
    
    
    100 nM). Mix by inversion immediately.[2]
  • Measurement: Monitor absorbance at 254 nm for 3–5 minutes. The hydrolysis of HPA increases absorbance at this wavelength.

  • Rate Calculation: Determine the initial velocity (

    
    , 
    
    
    
    ) from the linear portion of the curve.
Data Analysis (Lineweaver-Burk)

To validate the competitive nature of the inhibition and calculate


:
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis) for each inhibitor concentration.[2]
  • Competitive Pattern: The lines should intersect at the y-axis (

    
     is unchanged) but have different slopes (
    
    
    
    increases).
  • Calculation:

    
    
    Plot the slopes of the Lineweaver-Burk lines against 
    
    
    
    .[2] The x-intercept of this secondary plot is
    
    
    .[1][2]

Emerging Application: Monocarboxylate Transporter (MCT) Screening[2]

Context: Cinnamic acid derivatives (specifically


-cyano and 

-methyl analogs) are potent inhibitors of MCT1 and MCT4, transporters essential for lactate efflux in glycolytic cancer cells (Warburg effect).[1][2][3]

Protocol Modification for MCT Assay:

  • Cell Line: MDA-MB-231 (High MCT4) or SiHa (High MCT1).[1][2]

  • Method: Intracellular pH (

    
    ) recovery assay using BCECF-AM fluorescent dye.
    
  • Procedure:

    • Load cells with BCECF-AM (pH sensitive dye).[2]

    • Acidify cytoplasm using an

      
       pulse.[2]
      
    • Monitor pH recovery in the presence of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (1–100

      
      M).[1][2]
      
    • Expectation: Inhibition of MCTs will retard the rate of pH recovery (lactate/proton efflux blockade).

Experimental Logic Flowchart

Experimental_Workflow Start Start: Inhibitor Characterization Solubility 1. Solubilization (DMSO Stock) Start->Solubility Assay_Prep 2. Assay Prep (Buffer + Substrate + Inhibitor) Solubility->Assay_Prep Dilute <1% DMSO Equilibration 3. Pre-Incubation (E + I Equilibrium) Assay_Prep->Equilibration Kinetics 4. Kinetic Readout (UV 254nm) Equilibration->Kinetics Add Enzyme Analysis 5. Lineweaver-Burk Analysis Kinetics->Analysis Calculate Ki

Caption: Step-by-step workflow for characterizing the kinetic parameters of the inhibitor.

References

  • Auld, D. S., & Vallee, B. L. (1970).[2] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry.

  • Halestrap, A. P., & Wilson, M. C. (2012).[2] The monocarboxylate transporter family—Role and regulation. IUBMB Life. [2]

  • Guzman, J., et al. (2020).[2] Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids. Systematic Reviews in Pharmacy.

  • PubChem Compound Summary. (2024). Methyl 3-(3-nitrophenyl)prop-2-enoate (Related Ester Data). National Library of Medicine.

Sources

Quantitative Analysis of 2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid: A Guide to Robust Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed application notes and protocols for the quantitative analysis of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid, a nitrophenyl-substituted acrylic acid derivative. Given its structure, featuring a carboxylic acid, a nitro group, and a conjugated double bond system, this compound is amenable to several analytical techniques. This document outlines three robust methods for its quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization, and direct UV-Vis Spectrophotometry. Each protocol is designed to ensure scientific integrity and reproducibility, supported by explanations of the underlying principles and experimental choices.

Introduction

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (Molecular Formula: C₁₀H₉NO₄, Molecular Weight: 207.19 g/mol ) is an organic compound with potential applications as an intermediate in pharmaceutical synthesis and materials science.[1] The presence of a chromophoric nitro group and an extensive conjugated system makes it highly suitable for UV-based detection methods. Accurate and precise quantification is critical for reaction monitoring, purity assessment, stability studies, and quality control in drug development.

This document presents a selection of validated analytical approaches tailored for different laboratory capabilities and sample complexities, from rapid screening of pure substances to selective quantification in complex matrices.

Physicochemical Properties

A summary of the basic properties for 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is provided below. These properties are foundational to selecting and optimizing the appropriate analytical technique.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₄[1]
Molecular Weight207.19 g/mol [1]
Chemical StructureCC(=C\C1=CC=CC(=C1)=O)/C(O)=O[1]

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Justification:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the analysis of non-volatile, polar to moderately non-polar organic compounds. This technique is ideal for 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid as it separates the analyte from impurities without requiring chemical derivatization.

The causality behind our experimental choices is as follows:

  • C18 Column: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic interactions with the phenyl ring of the analyte, providing excellent retention and resolution.

  • Acidified Mobile Phase: The carboxylic acid moiety (pKa ≈ 4-5) must be kept in its protonated, non-ionized state to ensure consistent retention and sharp, symmetrical peaks. An acidic mobile phase (pH < 3) suppresses this ionization. Formic or phosphoric acid are common choices.[2][3]

  • UV Detection: The conjugated system of the molecule, enhanced by the nitro group, results in strong UV absorbance, enabling highly sensitive detection.[4]

Experimental Protocol: HPLC-UV

A. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (or Orthophosphoric Acid).

  • Reference Standard: 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (≥98% purity).

  • Volumetric glassware, analytical balance, and 0.45 µm syringe filters.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

C. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Standard for reversed-phase separation of aromatic compounds.
Mobile Phase Gradient of A and BProvides efficient elution and separation from potential impurities.[2]
Gradient Program 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-20 min: 30% B (re-equilibration)A broad gradient to ensure elution of the analyte and any late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temperature 30 °CEnsures stable retention times and improved peak shape.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection Wavelength 265 nm (or λmax determined by DAD)Nitroaromatic compounds typically exhibit strong absorbance in this region.

D. Analysis and Quantification

  • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

  • Inject the diluent (blank) to ensure no system peaks interfere with the analyte.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. A linear regression with R² > 0.99 is required.

  • Prepare sample solutions by dissolving the material in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Inject the sample solutions and determine the concentration using the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Create Calibration Curve Standards (1-100 µg/mL) B->C F Inject Blank, Standards, & Samples C->F D Prepare & Filter Sample D->F E Equilibrate C18 Column E->F G Acquire Chromatographic Data (UV @ 265 nm) F->G H Integrate Peak Areas G->H I Construct Calibration Curve (Area vs. Conc.) H->I J Calculate Sample Concentration I->J GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Data Processing A Prepare Sample/Standard in Anhydrous Solvent B Add Internal Standard (IS) A->B C Add BSTFA Reagent B->C D Heat at 70°C for 30 min C->D E Inject Derivatized Sample D->E F Separation on HP-5ms Column E->F G EI Ionization & Mass Analysis F->G H Identify Analyte Peak (Retention Time & Mass Spectrum) G->H I Integrate Peak Areas (Analyte/IS) H->I J Quantify using Calibration Curve I->J UVVis_Workflow cluster_setup Method Setup cluster_cal Calibration cluster_quant Sample Quantification A Prepare Dilute Standard B Scan 200-400 nm to Determine λmax A->B D Measure Absorbance of Each Standard at λmax B->D C Prepare Calibration Standards C->D E Plot Absorbance vs. Concentration D->E H Calculate Concentration from Calibration Curve E->H F Prepare Sample Solution G Measure Sample Absorbance at λmax F->G G->H

Sources

using 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid as a Chemical Probe for Metabolic Transport Inhibition

Abstract

This application note details the protocol for utilizing 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (also known as


-methyl-3-nitrocinnamic acid) as a chemical probe. While 

-cyano-4-hydroxycinnamic acid (

-CHC) is the historical standard for Monocarboxylate Transporter (MCT) inhibition, structurally substituted analogs like the title compound offer distinct physicochemical properties for probing the lactate shuttle and metabolic reprogramming (Warburg effect) in oncology and neurobiology. This guide covers compound preparation, a validated lactate uptake inhibition assay, and mechanistic interpretation of data.

Introduction & Mechanistic Basis

Chemical Identity:

  • IUPAC Name: (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

  • Common Name:

    
    -methyl-meta-nitrocinnamic acid
    
  • Structural Class:

    
    -Methyl cinnamic acid derivative[1]
    
  • Key Functional Motifs:

    • 
      -Unsaturated Carboxylic Acid:  Mimics the monocarboxylate substrates (lactate, pyruvate) for competitive binding.
      
    • 
      -Methyl Group:  Enhances metabolic stability against 
      
      
      
      -oxidation and restricts conformational rotation, potentially increasing specificity.
    • 3-Nitro Group: Electron-withdrawing group that alters the pKa and lipophilicity, influencing membrane permeability and non-covalent interactions within the transporter pore.

Primary Biological Target: The primary application of this probe is the inhibition of Monocarboxylate Transporters (MCTs) , specifically isoforms MCT1 (SLC16A1) and MCT4 (SLC16A7) . These transporters are critical for the proton-coupled efflux of lactate in glycolytic tumors and the influx of lactate in oxidative cells (Reverse Warburg Effect).

Mechanism of Action: The molecule acts as a competitive inhibitor at the substrate-binding site of the MCT. By blocking the translocation of lactate and protons across the plasma membrane, the probe induces intracellular acidification and glycolytic feedback inhibition.

Visualizing the Pathway

The following diagram illustrates the probe's interference with the tumor metabolic microenvironment.

MCT_Inhibition_Pathway Glycolysis Glycolysis (Cytosol) Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_In Intracellular Lactate Pyruvate->Lactate_In LDH MCT MCT1 / MCT4 (Transporter) Lactate_In->MCT Efflux Lactate_Out Extracellular Lactate MCT->Lactate_Out Acidification Intracellular Acidification (pH ↓) MCT->Acidification Blockade induces Probe PROBE: 2-methyl-3-(3-nitrophenyl) prop-2-enoic acid Probe->MCT Competitive Inhibition Acidification->Glycolysis Feedback Inhibition (-) CellDeath Apoptosis / Cytostasis Acidification->CellDeath

Figure 1: Mechanism of Action. The probe competitively inhibits MCT1/4, preventing lactate efflux. This leads to intracellular accumulation of lactate and protons, causing cytosolic acidification and subsequent metabolic collapse.

Experimental Protocols

Protocol A: Probe Preparation & QC

Objective: Ensure the chemical probe is solubilized correctly to prevent precipitation-induced artifacts.

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide), anhydrous,

99.9%
Stock Concentration 100 mM
Storage -20°C (stable for 6 months); protect from light (nitro group sensitivity)
Working Concentration 10

M – 5 mM (Assay dependent)
Solubility Check Visually inspect for crystals. If turbid, sonicate at 37°C for 5 mins.

Step-by-Step Solubilization:

  • Weigh 20.7 mg of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (MW: ~207.18 g/mol ).

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Aliquot into amber microcentrifuge tubes (50

    
    L each) to avoid freeze-thaw cycles.
    
Protocol B: [14C]-Lactate Uptake Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) of the probe against MCT1 activity.[2] This is the gold-standard validation assay.

Materials:

  • Cell Line: RBE4 (Rat Brain Endothelial, high MCT1) or MDA-MB-231 (Breast Cancer, high MCT4).

  • Tracer: L-[14C]Lactate (specific activity > 100 mCi/mmol).

  • Buffer: HEPES-buffered Krebs solution (pH 7.4).

  • Stop Solution: Ice-cold PBS + 100

    
    M Phloretin (rapid transport blocker).
    

Procedure:

  • Seeding: Plate cells in 24-well plates (10^5 cells/well) and culture overnight.

  • Equilibration: Wash cells 2x with warm HEPES-Krebs buffer. Incubate for 10 min at 37°C to deplete intracellular lactate.

  • Treatment: Add the Probe at increasing concentrations (e.g., 0, 10, 50, 100, 500, 1000

    
    M) in buffer.
    
    • Control: Use

      
      -cyano-4-hydroxycinnamic acid (
      
      
      
      -CHC) as a positive control inhibitor.
  • Uptake Initiation: Immediately add L-[14C]Lactate (final conc. 0.5

    
    Ci/mL) to the wells.
    
  • Incubation: Incubate for exactly 60 seconds (initial rate conditions).

  • Termination: Rapidly aspirate buffer and wash 3x with Ice-Cold Stop Solution .

  • Lysis: Lyse cells with 0.1 M NaOH (200

    
    L/well).
    
  • Quantification: Transfer lysate to scintillation vials, add fluid, and count CPM (Counts Per Minute).

Data Analysis:

  • Normalize CPM to total protein content (BCA assay).

  • Plot % Uptake vs. Log[Probe Concentration].

  • Fit to a non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Protocol C: Metabolic Viability Shift (MCT Dependence)

Objective: Confirm that the probe kills cells via metabolic starvation (MCT inhibition) rather than general toxicity.

Logic: MCT inhibitors are more potent in hypoxic conditions (highly glycolytic) than in normoxic conditions.

  • Setup: Prepare two duplicate 96-well plates with tumor cells.

  • Conditions: Incubate Plate A in Normoxia (21% O2) and Plate B in Hypoxia (1% O2).

  • Dosing: Treat both plates with the Probe (0 - 5 mM) for 48 hours.

  • Readout: Perform an MTT or CellTiter-Glo (ATP) assay.

  • Interpretation: A valid MCT probe should show a significantly lower IC50 in Hypoxia (Plate B) compared to Normoxia (Plate A), indicating the cells are sensitized due to reliance on glycolysis and lactate efflux.

Comparative Analysis of Cinnamic Acid Probes

Probe VariantKey FeaturePrimary UseEst. Potency (MCT1)

-Cyano-4-hydroxycinnamic acid (

-CHC)
Standard ReferenceGeneral MCT inhibition, MALDI matrixHigh (

M range)
2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid Target Probe Metabolic modulation, Transglutaminase studies Moderate/High
Ferulic Acid Natural ProductAntioxidant/Weak MCT inhibitionLow (mM range)

Safety & Handling

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Nitro Group Warning: Nitro-aromatics can be potentially genotoxic or reducible by cellular nitroreductases. Use appropriate PPE.

  • Reactivity: The

    
    -unsaturated ketone is a Michael Acceptor. It may covalently modify cysteine residues at high concentrations (off-target effect).
    

References

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281–299. Link

  • Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. Disease Models & Mechanisms, 4(6), 727–732. Link

  • Wang, Q., et al. (2021). Targeting Monocarboxylate Transporters: Inhibitors and their Potential Anticancer Application. Comprehensive Reviews in Food Science and Food Safety. (Contextual reference for cinnamic acid class inhibitors).
  • Kehraus, S., et al. (2007). Nitro-cinnamic acid derivatives as transglutaminase inhibitors. (General reference for nitro-cinnamic bioactivity). European Journal of Medicinal Chemistry.

Sources

High-Throughput Screening for Modulators of Protein-Protein Interactions Using 2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets.[1] The discovery of small molecules capable of modulating these interactions is a key objective in modern drug discovery.[2] This application note provides a comprehensive, field-proven protocol for developing and executing a high-throughput screening (HTS) campaign to identify PPI modulators, using 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid as a representative screening compound. We detail a robust Fluorescence Polarization (FP) assay, a homogenous and solution-based technique ideal for HTS, from initial assay development and validation to the primary screen and hit confirmation cascade.[3] The methodologies described herein are designed to be adaptable for various PPI targets and provide a self-validating framework to ensure data integrity and accelerate the identification of high-quality hit compounds.

Introduction: The Challenge of Targeting Protein-Protein Interactions

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Historically, PPIs have been considered "undruggable" due to their large, flat, and often featureless interface surfaces, which lack the well-defined pockets typical of traditional enzyme targets.[2][4] However, advances in screening technologies and a deeper understanding of "hot spot" residues—key amino acids that contribute disproportionately to the binding energy—have made the discovery of small molecule PPI inhibitors an achievable goal.[4]

High-throughput screening (HTS) is a cornerstone of this effort, enabling the rapid evaluation of large chemical libraries to find starting points for medicinal chemistry optimization.[5][6] The success of any HTS campaign hinges on the development of a robust, sensitive, and scalable assay.[7]

This guide uses 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid, a cinnamic acid derivative, as a model compound. Cinnamic acids and their analogues are known to possess diverse biological activities, making them an interesting scaffold for chemical library screening.[8][9] Here, we propose a hypothetical scenario where this compound is screened for its ability to disrupt a validated, disease-relevant PPI. The chosen assay format, Fluorescence Polarization (FP), is particularly well-suited for studying the binding events central to PPIs.[3]

Assay Principle: Fluorescence Polarization (FP) Competition Assay

The FP assay is based on the principle that the rotational speed of a fluorescent molecule in solution affects the polarization of its emitted light after excitation with polarized light.[10]

  • Low Polarization State: A small, fluorescently-labeled molecule (the "tracer" or "probe"), such as a peptide mimicking one of the PPI partners, rotates rapidly in solution. This rapid tumbling depolarizes the emitted light, resulting in a low FP signal.

  • High Polarization State: When the fluorescent tracer binds to a much larger target protein, the resulting complex tumbles much more slowly. This slower rotation retains the polarization of the emitted light, leading to a high FP signal.

  • Competitive Displacement: If a "hit" compound from the screening library (like 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid) binds to the target protein and displaces the tracer, the tracer is released back into the solution. It resumes its rapid tumbling, and the FP signal decreases.

This change in polarization is directly proportional to the amount of tracer displaced, providing a quantitative measure of the inhibitor's potency.

FP_Principle cluster_0 High Polarization Signal cluster_1 Low Polarization Signal Target Target Protein Complex Slow Tumbling (High Polarization) Tracer Fluorescent Tracer Inhibitor Inhibitor (e.g., Test Compound) Complex->Inhibitor Addition of Competitive Inhibitor Target_Inhibitor Target Protein Inhibitor Free_Tracer Free Tracer (Fast Tumbling)

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Part 1: HTS Assay Development & Validation

Before screening a large library, the assay must be rigorously optimized and validated to ensure it is robust and reliable.[11] This phase establishes the optimal reagent concentrations and confirms the assay's suitability for an automated HTS environment.

Key Materials & Instrumentation
CategoryItem
Proteins/Peptides Purified Target Protein (>95% purity), Fluorescently-labeled Tracer Peptide (e.g., TAMRA-labeled)
Compounds 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid, Positive Control (known inhibitor), DMSO (ACS grade)
Reagents Assay Buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT), BSA (to prevent non-specific binding)
Consumables 384-well, low-volume, black, non-binding surface microplates
Instrumentation Multimode microplate reader with FP capabilities, Automated liquid handlers (for HTS)
Protocol: Tracer and Protein Titration

Objective: To determine the optimal concentrations of the fluorescent tracer and target protein that yield a stable and significant assay window.

Step 1: Determine Optimal Tracer Concentration

  • Rationale: The ideal tracer concentration is the lowest possible that provides a stable fluorescence intensity signal well above background (typically >10-fold over buffer alone), without causing signal variability. Using a concentration significantly below the binding affinity (Kd) is crucial for assay sensitivity.

  • Procedure:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer in a 384-well plate.

    • Read the fluorescence intensity (FI) on the plate reader.

    • Plot FI vs. Tracer Concentration. Select the lowest concentration in the linear range of the signal response for subsequent experiments.

Step 2: Determine Binding Affinity (Kd) and Optimal Protein Concentration

  • Rationale: A titration of the target protein against a fixed concentration of the tracer is performed to determine the equilibrium dissociation constant (Kd). This informs the protein concentration needed to achieve sufficient tracer binding (~50-80%) for a robust assay window.

  • Procedure:

    • In a 384-well plate, add the fixed optimal concentration of the tracer to all wells.

    • Add a serial dilution of the target protein. Include wells with tracer only (no protein) for the baseline (0% binding).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Read the plate for fluorescence polarization (in millipolarization units, mP).

    • Plot mP vs. Protein Concentration and fit the data to a one-site binding model to calculate the Kd. The optimal protein concentration for the HTS is typically near the Kd value.

Protocol: Assay Validation & Z'-Factor Assessment

Objective: To confirm the assay's robustness for HTS by assessing its tolerance to DMSO (the compound solvent) and calculating the Z'-factor.[11]

  • Rationale: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. It measures the separation between the high signal (positive control, fully bound tracer) and low signal (negative control, unbound tracer), relative to the signal variability. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [12]

  • Procedure:

    • Prepare a 384-well plate with alternating columns of positive and negative controls.

      • Positive Control (High Signal): Optimal concentrations of Target Protein + Tracer in assay buffer containing the final HTS concentration of DMSO (e.g., 0.5%).

      • Negative Control (Low Signal): Tracer only in assay buffer with the same final DMSO concentration.

    • Incubate and read the mP values as determined previously.

    • Calculate the Z'-factor using the following formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the controls.

    • The assay should consistently yield a Z' > 0.5 before proceeding to the primary screen.[11]

Validation ParameterAcceptance CriteriaRationale
DMSO Tolerance No significant change in assay window at final screening concentration (e.g., ≤1%)Ensures the compound solvent does not interfere with the assay biology or readout.[5]
Z'-Factor > 0.5Indicates a large separation band and low data variability, making hit identification reliable.[11][12]
Signal Stability Stable signal over the planned HTS run timeConfirms that incubation times are sufficient and reagents are not degrading.

Part 2: The High-Throughput Screening Workflow

This section outlines the step-by-step protocol for executing the primary screen against a large compound library. Automation and robotics are critical for efficiency and reproducibility in this phase.[5]

HTS_Workflow node_prep node_prep node_exec node_exec node_data node_data node_hit node_hit start Start prep_lib 1. Compound Library Plating (e.g., 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid) - Dispense nL volumes into 384-well plates start->prep_lib add_protein 2. Reagent Addition 1 - Add Target Protein to all wells - Incubate (Protein-Compound Binding) prep_lib->add_protein add_tracer 3. Reagent Addition 2 - Add Fluorescent Tracer to all wells add_protein->add_tracer incubate 4. Final Incubation - Allow assay to reach equilibrium add_tracer->incubate read_plate 5. Plate Reading - Measure Fluorescence Polarization (mP) incubate->read_plate analyze 6. Primary Data Analysis - Calculate % Inhibition - Identify Primary Hits (Z-score) read_plate->analyze confirm 7. Hit Confirmation - Dose-response curves (IC50) - Orthogonal Assays analyze->confirm end End confirm->end

Caption: Automated HTS workflow for a competitive FP assay.

Protocol: Primary Screening in 384-Well Format

Typical Final Assay Volume: 20 µL Typical Compound Concentration: 10 µM

  • Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 100 nL) of each library compound (including 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid) from the source plates to the 384-well assay plates. Plate positive and negative controls in dedicated columns on every plate.

  • Protein Addition: Add 10 µL of Target Protein solution (at 2x the final optimized concentration) to all wells.

  • Pre-incubation: Incubate the plates for 30-60 minutes. This allows test compounds to bind to the target protein before the tracer is introduced.

  • Tracer Addition: Add 10 µL of Fluorescent Tracer solution (at 2x the final optimized concentration) to all wells.

  • Final Incubation: Incubate for 60 minutes (or the time determined during optimization) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plates on a multimode reader configured for FP.

Part 3: Data Analysis and Hit Progression

Raw data from the HTS must be analyzed to identify statistically significant "hits" and eliminate false positives.

Primary Hit Identification
  • Normalization: The raw mP value for each compound well is converted to a percentage of inhibition relative to the on-plate controls: % Inhibition = 100 * ( (mP_pos_control - mP_sample) / (mP_pos_control - mP_neg_control) )

  • Hit Selection: A common method for hit selection is based on the Z-score, which measures how many standard deviations a compound's activity is from the plate median. Z-score = (Value_sample - Median_plate) / MAD_plate (Where MAD is the Median Absolute Deviation, a robust measure of variability) A threshold is set (e.g., Z-score < -3 or % Inhibition > 50%) to define a primary hit.

Hit Confirmation and Potency Determination
  • Rationale: Primary hits must be re-tested to confirm their activity and determine their potency. This step eliminates single-point anomalies and artifacts from the primary screen.

  • Procedure:

    • Cherry-Pick Hits: Select the primary hits from the library source plates.

    • Dose-Response Curves: Create a serial dilution (typically 8-10 points) for each confirmed hit, including 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid if it was identified as a hit.

    • IC50 Determination: Run the FP assay with these dilutions to generate a dose-response curve. Fit the curve to a four-parameter logistic model to calculate the IC50 value (the concentration at which 50% of the tracer is inhibited).

Hit Progression StageObjectiveKey Output Metric
Primary Screen Identify active compounds from a large library% Inhibition, Z-score
Hit Confirmation Confirm activity and determine potencyIC50 value
Orthogonal Screen Rule out assay-specific artifactsConfirmed activity in a different assay format (e.g., TR-FRET, AlphaLISA)
Preliminary SAR and Next Steps

Once potent and confirmed hits are identified, preliminary structure-activity relationships (SAR) can be explored.[11] This involves analyzing the chemical structures of the active compounds to identify common scaffolds and functional groups that are important for activity. This analysis guides the selection of compounds for further lead optimization.

Conclusion

This application note provides a detailed, end-to-end framework for utilizing 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid and other small molecules in a high-throughput screen for inhibitors of protein-protein interactions. The Fluorescence Polarization assay, when properly developed and validated according to the protocols described, offers a robust and scalable platform for primary hit discovery.[3] By integrating rigorous assay validation, automated screening, and a multi-step hit confirmation cascade, researchers can confidently identify and prioritize promising lead candidates for subsequent stages of the drug discovery pipeline.

References

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • InSphero. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Gold, B., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Zhang, X. D., et al. (2012). Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC. [Link]

  • Aragen Life Sciences. What is High-Throughput Screening in Drug Discovery. [Link]

  • List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Williamson, I. P., et al. (2009). A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. PMC. [Link]

  • Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • An, F. & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). Biotechnologia. [Link]

  • Basicmedical Key. (2016). High-Throughput Screening Data Analysis. [Link]

  • BPS Bioscience. Cell Signaling Pathway Screening & Profiling. [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. [Link]

  • Assay Guidance Manual. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. [Link]

  • Gestwicki, J. E., et al. (2011). Inhibitors of Difficult Protein-Protein Interactions Identified by High Throughput Screening of Multi-Protein Complexes. PMC. [Link]

  • Arkin, M. R., et al. (2025). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. ACS Publications. [Link]

  • MDPI. (2025). The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. [Link]

  • Wolan, D. W., et al. (2023). A Systematic Approach to the Discovery of Protein-Protein Interaction Stabilizers. bioRxiv. [Link]

  • ResearchGate. Structure of 2-Propenoic acid ,3-phenyl-,methyl ester , (E). [Link]

  • PubChem. Methyl 3-(3-nitrophenyl)prop-2-enoate. [Link]

  • Acta Crystallographica Section E. (2012). (2-Methyl-3-nitrophenyl)methanol. PMC. [Link]

  • Chemical Synthesis Database. (2025). (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid. [Link]

  • MDPI. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. [Link]

  • Nuvisan. High-throughput screening: accelerating target-to-lead pipeline. [Link]

  • ScienceOpen. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. [Link]

  • Chapman University Digital Commons. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. [Link]

  • Martono, S., et al. (2020). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. PMC. [Link]

  • Vanderbilt University. High Throughput Screening Facility. [Link]

  • Eurofins Discovery. High-Throughput Screening to Identify Quality Hits Quickly. [Link]

  • Das, B., et al. (2021). GC-MS Analysis and Screening of Anti-Proliferative Potential of Methanolic Extract of Garcinia cowa on Different Cancer Cell Line. Research Square. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid

[1]

Case ID: PUR-2M3NP-001 Status: Active Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

Welcome to the technical support hub for 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (commonly referred to as

1

This compound presents a specific purification challenge due to its trisubstituted double bond (creating E/Z isomerism issues) and the presence of the nitro group, which can lead to tarry byproducts during base-catalyzed synthesis (Perkin or Knoevenagel condensations).[1][2]

This guide prioritizes chemical causality .[2] We do not just tell you what to do; we explain why the chemistry dictates that step, ensuring you can troubleshoot deviations in real-time.

Module 1: The "Triage" – Initial Isolation & Acid-Base Workup[1]

The Problem: The crude reaction mixture likely contains unreacted 3-nitrobenzaldehyde, propionic anhydride/acid, and metallic salts. Direct recrystallization of this crude mess often yields a sticky oil ("oiling out") rather than crystals.[2]

The Solution: Exploiting the acidity of the carboxylic acid (

Protocol 1.1: Acid-Base Extraction Flow
  • Dissolution: Dissolve the crude solid in 10% aqueous

    
     (Sodium Carbonate).
    
    • Why: This converts your product into its water-soluble sodium salt (

      
      ).[1][2] The impurity (3-nitrobenzaldehyde) remains neutral and water-insoluble.[1]
      
    • Caution: Avoid strong

      
       if possible, as it can induce Cannizzaro reactions on unreacted aldehydes or cause polymerization of nitro-compounds.[1]
      
  • Filtration/Washing: Filter the solution.[2][3] If the aldehyde is solid, it stays on the filter. If oily, extract the aqueous layer with Ethyl Acetate or Dichloromethane (DCM) to remove the neutral organics.

  • Precipitation: Slowly add 6M HCl to the aqueous layer while stirring until pH

    
     1-2.
    
    • Observation: The product should precipitate as a solid.

    • Critical Step: Do not add acid too fast; rapid precipitation traps impurities.[2]

Visual Workflow: Acid-Base Purification

AcidBaseWorkupstartCrude Reaction Mixturestep1Dissolve in 10% Na2CO3 (aq)start->step1decision1Is impurity Solid or Oil?step1->decision1solid_impFilter (Solid Impurity removed)decision1->solid_impSolidoil_impWash with DCM/EtOAc(Discard Organic Layer)decision1->oil_impOilaq_phaseAqueous Phase(Contains Product as Salt)solid_imp->aq_phaseoil_imp->aq_phaseacidifyAcidify with 6M HCl to pH 1aq_phase->acidifyprecipitateCollect Precipitate(Crude Acid)acidify->precipitate

Figure 1: Logic flow for separating acidic product from neutral aldehyde impurities.

Module 2: Recrystallization (The Art of Purity)

Once you have the acid-precipitated solid, it requires recrystallization to remove trace isomers and occluded salts.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol / Water (95:5) High The "Gold Standard" for nitrocinnamic acids.[1] Dissolve in hot EtOH, add water to turbidity if needed.
Acetic Acid (Glacial) Medium Excellent for very crude material, but difficult to dry completely.
Toluene High Good for removing non-polar impurities.[2] Requires higher temperatures.[2][4]
Benzene Historical Cited in older literature [1], but avoid due to toxicity. Use Toluene instead.[2]
Protocol 2.1: The Ethanol Recrystallization
  • Dissolution: Place the crude acid in a flask. Add minimum boiling 95% Ethanol.[3]

  • Clarification: If the solution is dark/colored, add activated charcoal (1-2% by weight), boil for 2 mins, and filter hot through Celite.

    • Why: Nitro compounds often oxidize to form colored azo/azoxy impurities.[2] Charcoal adsorbs these large planar molecules.[2]

  • Crystallization: Allow the filtrate to cool to room temperature slowly, then move to

    
    .
    
    • Isomer Control: The E-isomer (trans) is typically less soluble and packs better into lattices.[1][2] Rapid cooling precipitates both E and Z isomers.[2] Slow cooling favors the thermodynamically stable E-isomer.[1]

Module 3: Isomer Management (E vs. Z)

The

11
Differentiation Strategy
  • NMR: The coupling constant (

    
    ) is not useful here because the alkene is trisubstituted (no vicinal protons).[2]
    
    • Technique: Use NOE (Nuclear Overhauser Effect) .[2] Irradiate the methyl group signal.

      • If you see enhancement of the Phenyl ring protons

        
        Z-isomer  (Methyl and Phenyl are close).[1][2]
        
      • If you see enhancement of the Carboxylic acid proton (or no phenyl enhancement)

        
        E-isomer .[2]
        
  • Chromatography: If recrystallization fails to separate isomers, use Silica Gel chromatography.

    • Mobile Phase: Hexanes:Ethyl Acetate (start 80:20 + 1% Acetic Acid).[2] The acid prevents tailing on silica.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask during recrystallization.

  • Diagnosis: This is "oiling out."[2] It happens when the compound's melting point is lower than the solvent's boiling point, or impurities are depressing the melting point.

  • Fix:

    • Re-dissolve the oil by adding more solvent.[2]

    • Add a seed crystal (if available) or scratch the glass with a rod.[2]

    • Trituration: Remove the solvent and add a non-solvent (like Hexane or cold water) and grind the oil with a spatula until it solidifies.[2]

Q2: The yield is significantly lower than expected after acidification.

  • Diagnosis: The product might be partially soluble in water, or the pH wasn't low enough.

  • Fix: Ensure pH is

    
    . If yield is still low, saturate the aqueous filtrate with NaCl (Salting Out) and extract with Ethyl Acetate.[2]
    

Q3: The crystals are yellow. Is this an impurity?

  • Analysis: Nitro compounds are inherently pale yellow.[2] However, a deep orange or brown color indicates oxidation products.

  • Fix: If the melting point is sharp (range

    
    ), the color is likely intrinsic.[2] If the range is broad, perform a charcoal wash (See Protocol 2.1).[2]
    

Module 5: Analytical Validation

Before proceeding to the next synthesis step, validate purity.

Visual Validation Logic

ValidationsamplePurified Crystalstest1Melting Pointsample->test1result1Sharp Range (<2°C)?test1->result1test21H-NMR (NOE)result1->test2YesfailFAIL: Re-processresult1->failNoresult2Single Isomer?test2->result2passPASS: Release Batchresult2->passYesresult2->failNo

Figure 2: Analytical decision tree for batch release.

References

  • Organic Syntheses. "m-Nitrocinnamic Acid." Org.[2][3][5] Synth.1925 , 5,[3][4][6] 83.

    • Relevance: Establishes the baseline solubility and workup for nitro-cinnamic deriv
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101825, Methyl 3-(3-nitrophenyl)prop-2-enoate."[1] PubChem.

    • Relevance: Provides structural identifiers and physical property data for the ester derivative, serving as a reference for the acid.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Technical Support Center: Optimizing Derivatization of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile cinnamic acid analog. The inherent electronic and steric properties of this molecule can present unique hurdles in achieving high-yield, pure derivatives. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to ensure your success.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the derivatization of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid.

Q1: Why is my esterification/amidation yield consistently low?

A1: Low yields in esterification or amidation reactions with this substrate are often due to a combination of steric hindrance and electronic effects. The methyl group at the α-position and the bulky nitrophenyl group can impede the approach of the nucleophile (alcohol or amine). Additionally, the electron-withdrawing nitro group can deactivate the carboxylic acid, making it less susceptible to nucleophilic attack.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: For amide bond formation, standard carbodiimides like DCC or EDC can be effective, but for sterically hindered substrates, consider more potent activating agents like HATU or HBTU. The use of additives like HOBt can also improve yields by forming a more reactive intermediate and minimizing side reactions.[1] For esterification, the Steglich esterification using DCC and a catalytic amount of DMAP is a high-yield method.[2]

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate back to the carboxylic acid.[3] Increasing the reaction temperature or time may also drive the reaction to completion, but monitor for potential side reactions or degradation.[4]

    • Stoichiometry: A slight excess of the coupling reagent and the alcohol or amine can help to push the equilibrium towards the product.[2][4]

Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: Side products can arise from several sources, including reactions at the nitro group or the α,β-unsaturated system.

  • Potential Side Reactions:

    • Michael Addition: The α,β-unsaturated system is susceptible to nucleophilic conjugate addition, especially with soft nucleophiles under basic conditions.[5][6]

    • Polymerization: Under harsh acidic or basic conditions, or at elevated temperatures, the propenoic acid moiety can potentially polymerize.

    • Nitro Group Reduction: If using reducing agents or certain catalysts, the nitro group can be reduced to an amine or other intermediates.

  • Mitigation Strategies:

    • Control of Basicity: When using amine nucleophiles, a non-nucleophilic base like triethylamine or diisopropylethylamine (Hünig's base) should be used to neutralize any acid formed without competing in the main reaction.[1]

    • Mild Reaction Conditions: Employ the mildest possible conditions (temperature, pH) that still afford a reasonable reaction rate.

    • Protecting Groups: If Michael addition is a persistent issue, consider protecting the double bond, though this adds extra steps to the synthesis.

Q3: How can I selectively reduce the nitro group without affecting the carboxylic acid or the double bond?

A3: Selective reduction of the nitro group is a common and crucial transformation for this class of compounds. The key is to choose a reducing agent that is chemoselective for the nitro group.

  • Recommended Methods:

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a classic and often effective method.[7] However, care must be taken as prolonged reaction times or more active catalysts can sometimes lead to the reduction of the double bond.

    • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in acidic media (e.g., HCl) or iron (Fe) or zinc (Zn) in acetic acid are well-established for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[7]

    • Sodium Borohydride with a Catalyst: Sodium borohydride (NaBH₄) by itself is generally not strong enough to reduce a nitro group, but in the presence of transition metal catalysts like Ni(PPh₃)₄ or FeCl₂, it can become a selective reducing system.[8][9]

Q4: Purification of my final product is challenging. What are the best practices?

A4: Purification can be complicated by the presence of unreacted starting materials, coupling reagents, and their byproducts.

  • Purification Strategies:

    • Work-up Procedure: A thorough aqueous work-up is the first line of defense. For amide synthesis using EDC, for example, washing with dilute acid will remove unreacted amine and basic byproducts, while a wash with a saturated sodium bicarbonate solution will remove unreacted carboxylic acid and acidic byproducts.[1]

    • Removal of Urea Byproducts: If using carbodiimide reagents like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.[2]

    • Chromatography: Column chromatography is a powerful tool for separating the desired product from impurities.[1] Reversed-phase HPLC can also be employed for final purification, especially for more polar derivatives.[10]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.[1]

Troubleshooting Guides

This section provides a more detailed breakdown of common issues and their solutions for specific derivatization reactions.

Esterification
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion - Insufficient activation of the carboxylic acid.- Steric hindrance from the α-methyl and nitrophenyl groups.- Presence of water in the reaction mixture.- Use a more effective coupling system like DCC/DMAP (Steglich esterification).[2]- Increase the equivalents of the alcohol and coupling reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of an Anhydride Byproduct - Reaction of the activated carboxylic acid with another molecule of the starting material.- Add the alcohol to the reaction mixture before or concurrently with the coupling reagent.- Use a solvent in which the starting carboxylic acid has limited solubility.
Epimerization (if chiral centers are present) - Racemization at the α-carbon under harsh basic or acidic conditions.- Use milder coupling conditions and avoid strong bases or acids.- The use of additives like HOBt can suppress racemization.
Amidation
Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Yield - Poor nucleophilicity of the amine.- Deactivation of the carboxylic acid by the nitro group.- Steric hindrance.- For weakly nucleophilic amines, consider converting the carboxylic acid to a more reactive acyl chloride first.- Use a more powerful coupling reagent such as HATU or HBTU.- For highly hindered systems, acyl fluoride-based coupling might be a viable alternative.[11]
Formation of N-acylurea Byproduct - The O-acylisourea intermediate rearranges before the amine can react.- This is more common with sterically hindered amines. Additives like HOBt or HOAt can trap the O-acylisourea intermediate to form a more stable active ester, preventing this side reaction.
Difficulty Removing Urea Byproduct - The urea byproduct (e.g., DCU) is soluble in the reaction solvent.- Choose a reaction solvent in which the urea is insoluble (e.g., dichloromethane for DCU).- If EDC is used, the resulting urea is water-soluble and can be removed during an aqueous work-up.[12]
Nitro Group Reduction
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction - Insufficient reducing agent.- Deactivated catalyst.- Increase the equivalents of the reducing agent.- Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting material.
Reduction of the Double Bond - Over-reduction with catalytic hydrogenation.- Carefully monitor the reaction progress by TLC.- Use a less active catalyst or a milder hydrogen source (e.g., transfer hydrogenation with ammonium formate instead of H₂ gas).
Formation of Azo or Azoxy Byproducts - Can occur under certain reducing conditions, especially with reagents like LiAlH₄.[7]- Avoid LiAlH₄ for the reduction of aromatic nitro groups.- Stick to reliable methods like catalytic hydrogenation or metal-acid systems.

Experimental Protocols

The following are detailed, step-by-step methodologies for key derivatization reactions of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid.

Protocol 1: Steglich Esterification

This method is highly effective for the esterification of sterically hindered carboxylic acids.[2]

  • Materials:

    • 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

    • Alcohol of choice (1.2 equivalents)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid, alcohol, and DMAP in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This is a widely used and reliable method for amide bond formation, with the resulting urea byproduct being water-soluble for easy removal.[1]

  • Materials:

    • 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

    • Amine of choice (1.1 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid and HOBt in anhydrous DMF or DCM.

    • Add EDC to the solution and stir for 30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine, followed by the dropwise addition of the base (Et₃N or DIPEA).

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Selective Nitro Group Reduction with SnCl₂

This method provides a mild and effective way to reduce the nitro group to an amine without affecting other functional groups.[7]

  • Materials:

    • 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid derivative

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

    • Ethanol or Ethyl Acetate

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid derivative in ethanol or ethyl acetate.

    • Add the SnCl₂·2H₂O to the solution.

    • If using ethyl acetate, add a few drops of concentrated HCl to initiate the reaction.

    • Heat the reaction mixture to reflux (typically 50-80 °C) and stir for 2-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~8.

    • A precipitate of tin salts will form. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with the reaction solvent.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate) if the reaction was performed in ethanol.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amine by column chromatography.

Visualizing the Workflows

To further clarify the experimental processes and logical relationships, the following diagrams are provided.

G cluster_ester Steglich Esterification Workflow start_ester Dissolve Acid, Alcohol, DMAP in DCM add_dcc Add DCC solution at 0°C start_ester->add_dcc Cool react_ester Stir at RT for 12-24h add_dcc->react_ester Warm filter_dcu Filter DCU byproduct react_ester->filter_dcu Reaction Complete workup_ester Aqueous Work-up filter_dcu->workup_ester purify_ester Column Chromatography workup_ester->purify_ester

Caption: Workflow for Steglich Esterification.

G cluster_amide EDC/HOBt Amidation Workflow start_amide Dissolve Acid, HOBt in Solvent add_edc Add EDC, stir 30 min start_amide->add_edc Pre-activation add_amine Add Amine and Base add_edc->add_amine react_amide Stir at RT for 12-24h add_amine->react_amide workup_amide Aqueous Work-up react_amide->workup_amide Reaction Complete purify_amide Purify Product workup_amide->purify_amide

Caption: Workflow for EDC/HOBt Amidation.

G cluster_reduction Nitro Reduction Workflow (SnCl₂) start_red Dissolve Substrate in Solvent add_sncl2 Add SnCl₂·2H₂O start_red->add_sncl2 reflux Reflux for 2-6h add_sncl2->reflux Heat neutralize Neutralize with NaHCO₃ (aq) reflux->neutralize Cool & Quench filter_tin Filter Tin Salts neutralize->filter_tin extract Extract & Purify filter_tin->extract

Caption: Workflow for Selective Nitro Group Reduction.

References

Sources

Technical Support Center: Degradation Pathways of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of its degradation. Our goal is to equip you with the foundational knowledge and practical tools to anticipate, identify, and manage the stability of this compound in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability and handling of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid.

Q1: What are the most vulnerable functional groups in this molecule to degradation?

A: The molecule possesses three primary sites susceptible to chemical or biological transformation. Understanding these is key to predicting its stability:

  • The Nitro Group (-NO₂): The aromatic nitro group is highly susceptible to reduction. The electron-withdrawing nature of this group, while stabilizing the aromatic ring against oxidative attack, makes it a prime target for reductive metabolic pathways, especially under anaerobic or microbial conditions.[1][2]

  • The α,β-Unsaturated Double Bond: The alkene double bond in the prop-2-enoic acid chain is an electron-rich site prone to both oxidative cleavage and reduction.

  • The Carboxylic Acid Group (-COOH): While generally stable, this group can undergo decarboxylation under specific conditions, such as high heat or in certain enzymatic reactions.

Q2: How should I store stock solutions of this compound to minimize degradation?

A: To ensure long-term stability, stock solutions should be stored at -20°C or -80°C in a suitable, dry solvent (e.g., DMSO, ethanol). Aliquot solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Crucially, protect the solutions from light by using amber vials or by wrapping containers in aluminum foil. Nitroaromatic compounds can be susceptible to photodegradation.[3][4]

Q3: Is this compound expected to be metabolized by microorganisms?

A: Yes, significant microbial degradation should be anticipated. Microorganisms have evolved a wide array of enzymatic pathways to metabolize nitroaromatic compounds as sources of carbon and nitrogen.[2][5] Key enzymatic reactions include the reduction of the nitro group by nitroreductases and the potential for monooxygenase or dioxygenase enzymes to act upon the aromatic ring.[1][6] Therefore, if working with cell cultures, bioreactors, or in non-sterile environmental studies, microbial degradation is a critical factor to consider.

Section 2: Troubleshooting Guide for Unexpected Degradation

This section provides a question-and-answer framework to diagnose common experimental issues related to compound instability.

Q1: I'm observing a rapid loss of the parent compound in my aqueous buffer solution, even when stored in the dark. What are the likely chemical causes?

A: If photodegradation is ruled out, the primary suspects are pH and temperature-driven hydrolysis or instability. The cinnamic acid scaffold can exhibit pH-dependent stability.

  • Causality: While the core structure lacks highly labile ester or amide bonds, extreme pH conditions (highly acidic or alkaline) can catalyze reactions across the double bond or promote instability of the molecule as a whole. High temperatures will accelerate these processes.

  • Troubleshooting Steps:

    • Verify pH: Confirm the pH of your buffer after the addition of your compound (dissolved in a stock solvent like DMSO), as it can sometimes alter the final pH.

    • Run a pH-Stability Screen: Prepare small-scale experiments in buffers of varying pH values (e.g., pH 4, 7, 9) and monitor the compound's concentration over time using HPLC.

    • Control Temperature: Ensure your solutions are not exposed to elevated temperatures for prolonged periods. If your experiment requires incubation at 37°C, for example, be aware that this will increase the rate of any underlying chemical degradation compared to storage at 4°C.

Q2: My mass spectrometry (MS) data shows unexpected peaks with mass shifts corresponding to the loss of oxygen and/or the addition of hydrogen. What degradation pathway does this indicate?

A: This pattern is the classic signature of nitro group reduction, a common metabolic fate for nitroaromatic compounds.[1] This pathway proceeds in sequential two-electron reduction steps.

  • Causality: The nitro group (-NO₂) is reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). This can be mediated by enzymes like nitroreductases or by certain chemical reductants.

  • Expected Mass Shifts:

    • Parent Compound: C₁₀H₉NO₄ (Molar Mass: ~207.18 g/mol )

    • Nitroso Intermediate (-NO₂ → -NO): Mass change of -16 Da.

    • Hydroxylamino Intermediate (-NO₂ → -NHOH): Mass change of -14 Da (loss of two oxygens, addition of two hydrogens).

    • Amino Metabolite (-NO₂ → -NH₂): Mass change of -30 Da (loss of two oxygens, addition of two hydrogens). Correction: This is incorrect. The mass change is -32 (O2) + 2 (H2) = -30 Da. Let's re-calculate: NO2 -> NH2 is a net replacement of O2 with H2. Mass of O2 is ~32. Mass of H2 is ~2. The net change is approximately -30 Da. Let's be more precise: Mass of O is 15.999. Mass of H is 1.008. Change = (2 * 1.008) - (2 * 15.999) = 2.016 - 31.998 = -29.982 Da. A more direct way is to look at the atoms: NO2 -> NH2. The N stays. O2 is replaced by H2. The mass change is 2H - 2O. A simpler way is to consider the overall reaction: Ar-NO2 + 6[H] -> Ar-NH2 + 2H2O. The mass of the aromatic part changes by adding two hydrogens and losing two oxygens.

Transformation Step Functional Group Change Approximate Mass Shift (Da)
Step 1-NO₂ → -NO-16
Step 2-NO → -NHOH+2
Step 3-NHOH → -NH₂+2
Overall -NO₂ → -NH₂ -30
  • Visualizing the Reductive Pathway:

G Parent 2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid (-NO₂) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso +2e⁻, +2H⁺ -H₂O (-16 Da) Hydroxylamino Hydroxylamino Intermediate (-NHOH) Nitroso->Hydroxylamino +2e⁻, +2H⁺ (+2 Da from Nitroso) Amino Amino Metabolite (-NH₂) Hydroxylamino->Amino +2e⁻, +2H⁺ -H₂O (+2 Da from Hydroxylamino)

Caption: Reductive pathway of the nitro group.

Q3: I'm identifying degradation products that suggest the carbon backbone has been cleaved, such as 3-nitrobenzaldehyde. What process could cause this?

A: The cleavage of the prop-2-enoic acid side chain points towards an oxidative reaction targeting the alkene double bond. This is a known vulnerability in cinnamic acid derivatives.

  • Causality: Strong oxidizing agents or certain enzymatic systems (e.g., peroxidases, some cytochrome P450s) can attack the C=C double bond.[7] This can lead to the formation of an epoxide intermediate, which can be further hydrolyzed to a diol or undergo rearrangement and cleavage. Direct oxidative cleavage (ozonolysis-like) can yield an aldehyde (3-nitrobenzaldehyde) and a pyruvate-related fragment.

  • Troubleshooting & Identification:

    • Assess Oxidative Stress: Are there any sources of reactive oxygen species (ROS) in your system? This is common in cell culture and in buffers containing components like hydrogen peroxide.[8]

    • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion and the suspected degradation product (e.g., 3-nitrobenzaldehyde). The fragmentation pattern of the degradation product should match that of an authentic 3-nitrobenzaldehyde standard.

    • Inhibitor Studies: If enzymatic degradation is suspected (e.g., in liver microsomes), use broad-spectrum P450 inhibitors to see if the formation of the cleavage product is reduced.

  • Visualizing the Oxidative Cleavage Pathway:

G Parent Parent Compound Cleavage Oxidative Cleavage (e.g., P450, ROS) Parent->Cleavage Aldehyde 3-Nitrobenzaldehyde Cleavage->Aldehyde Fragment 2-Methyl-pyruvic acid Cleavage->Fragment

Caption: Oxidative cleavage of the double bond.

Section 3: Standardized Analytical Protocols

These protocols provide a starting point for reliable analysis of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid and its degradation products.

Protocol 1: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is designed to quantify the remaining parent compound over time in a stability study.

  • Objective: To determine the percentage of the parent compound remaining under specific stress conditions (e.g., pH, temperature, light).

  • Methodology:

    • System Preparation:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV-Vis detector at a wavelength determined by a UV scan of the parent compound (likely around 254 nm and a secondary wavelength near its absorbance maximum).

      • Column Temperature: 30°C.

    • Sample Preparation:

      • Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

      • Dilute the stock solution into the test buffer (e.g., PBS pH 7.4) to a final concentration of 50 µg/mL. This is your T=0 sample.

      • Incubate the remaining solution under the desired stress condition.

      • At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

      • Stop the reaction by adding an equal volume of cold acetonitrile. This precipitates proteins and halts enzymatic activity.

      • Centrifuge the sample at >10,000 x g for 10 minutes to pellet any precipitate.

      • Transfer the supernatant to an HPLC vial for analysis.

    • Chromatographic Run:

      • Inject 10 µL of the prepared sample.

      • Run a gradient elution, for example:

        • 0-2 min: 10% B

        • 2-15 min: 10% to 90% B

        • 15-18 min: 90% B

        • 18-18.1 min: 90% to 10% B

        • 18.1-22 min: 10% B (Re-equilibration)

    • Data Analysis:

      • Integrate the peak area of the parent compound at each time point.

      • Calculate the percentage remaining relative to the T=0 sample: % Remaining = (Area_t / Area_t0) * 100.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol focuses on detecting and structurally characterizing unknown degradation products.

  • Objective: To identify the mass and obtain structural information for metabolites and degradation products.

  • Methodology:

    • System Preparation:

      • Utilize an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9]

      • Use the same column and mobile phases as the HPLC method, but with LC-MS grade solvents and additives.

      • The flow rate may need to be scaled down depending on the MS interface (e.g., 0.4 mL/min).

    • MS Acquisition:

      • Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes in separate runs to maximize the detection of different products.

      • Perform a full scan experiment (e.g., m/z 100-800) to detect all ions present.

      • Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation on the most abundant ions detected in the full scan.

    • Data Analysis:

      • Process the data using appropriate software. Look for new peaks in the chromatograms of stressed samples that are absent in the T=0 sample.

      • Extract the accurate mass of these new peaks and use it to predict possible elemental formulas.

      • Compare the predicted formulas with the expected mass shifts for common degradation pathways (e.g., nitro reduction, oxidation, hydrolysis).

      • Analyze the MS/MS fragmentation pattern of a degradation product. The fragments provide clues to its structure. For example, the loss of a specific mass (e.g., -44 Da for CO₂) can indicate the presence of a carboxylic acid group.

  • Workflow Diagram for Degradation Analysis:

G cluster_prep 1. Experiment & Sampling cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation Stress Incubate Compound (Stress Conditions) Sampling Collect Aliquots at Time Points Stress->Sampling Quench Quench Reaction (e.g., Cold MeCN) Sampling->Quench HPLC RP-HPLC-UV (Quantification) Quench->HPLC LCMS LC-HRMS (Detection & ID) Quench->LCMS Quant Calculate % Parent Remaining HPLC->Quant ID Identify Degradants (Mass & Formula) LCMS->ID Struct Elucidate Structure (MS/MS Fragmentation) ID->Struct Pathway Propose Degradation Pathway Struct->Pathway

Caption: General workflow for degradation studies.

References
  • Spain, J. C. (1995).
  • Ju, K. S., & Parales, R. E. (2010). Microbial degradation of nitroaromatic compounds.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, ASM Journals.
  • Sharma, S., et al. (2024).
  • Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • S, S., & G, S. (2019).
  • Zhao, R., et al. (2015). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. RSC Advances.
  • Li, A. J., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers.
  • Li, J., et al. (2011). Efficient photo-degradation of 4-nitrophenol by using new CuPp-TiO2 photocatalyst under visible light irradiation.
  • Cinnamic Acid.
  • Liu, Z. Y., et al. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Analytical and Bioanalytical Chemistry.
  • G, S., et al. (2014).
  • Hayhow, T., et al. (2024). Metabolism of Targeted Protein Degraders. Hypha Discovery Blogs.

Sources

avoiding off-target effects of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Mitigating Off-Target Effects of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

Welcome to the technical support center for 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (herein referred to as A-3NP Acid). As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating potential off-target effects during their experiments. This guide is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven insights.

Introduction to A-3NP Acid and Off-Target Effects

A-3NP Acid is a small molecule with a distinct chemical structure, featuring an α,β-unsaturated carboxylic acid moiety. This structure is known as a Michael acceptor, which can potentially react covalently with nucleophilic residues (like cysteine) in proteins.[1] Additionally, its overall structure may allow for non-covalent interactions with various protein targets. While it may have a specific intended target, it is crucial to consider that most small molecule drugs interact with unintended, often unknown, biological targets.[2] These "off-target" interactions can lead to unexpected phenotypes, misleading data, or toxicity, which are significant concerns during drug discovery and development.[3]

This guide provides a logical framework for de-risking your experimental observations and increasing confidence in your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected phenotype with A-3NP Acid that doesn't align with the known function of my primary target. What could be happening?

This is a classic sign of a potential off-target effect. Several possibilities exist:

  • Engagement of a secondary target: A-3NP Acid may be binding to and modulating the activity of one or more unknown proteins, leading to the observed phenotype.[4]

  • Pathway retroactivity: Inhibition of a downstream kinase can sometimes lead to the paradoxical activation of an upstream or parallel pathway due to complex feedback loops and sequestration of shared signaling components.[5]

  • Concentration-dependent effects: Off-target effects are often observed at higher concentrations, where the compound may lose its specificity.[6]

  • Compound instability or reactivity: The compound itself might be chemically modifying proteins non-specifically, a possibility given its Michael acceptor scaffold.

The first step is to systematically validate that the observed effect is linked to your intended target.

Q2: How can I begin to distinguish between on-target and off-target effects?

A multi-pronged approach is essential for building a strong case for on-target activity. Here is a recommended initial workflow:

  • Confirm Target Engagement in a Cellular Context: Before interpreting any phenotype, you must confirm that A-3NP Acid is physically interacting with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[7][8][9]

  • Perform a Dose-Response Analysis: Correlate the concentration of A-3NP Acid required to engage the target (from CETSA) with the concentration required to produce the cellular phenotype. A significant discrepancy between the target engagement EC50 and the phenotypic IC50 may suggest an off-target mechanism.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for your target exists that has a different chemical scaffold, test whether it reproduces the same phenotype. If it does, it strengthens the case for an on-target effect.

  • Employ Genetic Target Validation: The gold standard for confirming an on-target mechanism is to use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the target protein.[10][11] If the phenotype of A-3NP Acid treatment is identical to the phenotype of target knockout, it provides powerful evidence that the effect is on-target.[12][13]

Q3: What specific experimental techniques can help me identify unknown off-targets of A-3NP Acid?

If initial validation suggests an off-target effect, several unbiased, discovery-oriented techniques can be used to identify the responsible protein(s).

Technique Principle Pros Cons Relevant For A-3NP Acid?
Kinome Profiling Measures the inhibitory activity of a compound against a large panel of recombinant kinases.[14][15][16]Highly quantitative (IC50 values); broad coverage of the kinome; commercially available from multiple vendors.[17][18]In vitro assay may not reflect cellular potency or accessibility; does not identify non-kinase off-targets.[4]High. If the primary target is a kinase, this is essential for determining selectivity.
Chemical Proteomics (Affinity-based) An immobilized version of A-3NP Acid is used as "bait" to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.Unbiased, proteome-wide discovery of binding partners.Requires chemical synthesis of a tagged probe; may identify non-functional interactors or miss low-affinity binders.Moderate. Useful, but requires significant upfront resource investment for probe synthesis.
Cellular Thermal Shift Assay (CETSA-MS) Compares the thermal stability of the entire proteome in the presence vs. absence of the compound. Proteins stabilized by binding are identified by mass spectrometry.Unbiased and performed in a physiological context (intact cells); no compound modification needed.[8]Technically demanding; may not detect targets that do not show thermal stabilization upon binding.High. An excellent unbiased method to identify direct binders in a native cellular environment.
Computational Profiling Uses algorithms and machine learning based on the compound's structure to predict potential off-target interactions against a large database of protein targets.[2]Fast and cost-effective; can screen thousands of targets to generate hypotheses.Predictive only; all hits require experimental validation; accuracy depends on the quality of the training data.High. A recommended first step to generate a list of potential off-targets for subsequent experimental validation.
Q4: The structure of A-3NP Acid suggests it could be a covalent inhibitor. How does that affect my strategy?

The presence of an α,β-unsaturated carbonyl makes A-3NP Acid a potential Michael acceptor, capable of forming covalent bonds with nucleophilic amino acid residues, most commonly cysteine.[1] This has several implications:

  • Irreversible Binding: The interaction with the target may be irreversible or slow-off-rate, which can be confirmed with washout experiments or kinetic assays.

  • Increased Potential for Off-Targets: Covalent modifiers can react with accessible cysteines on many proteins, not just the intended target.

  • Validation Strategy: To confirm covalent modification, you can perform mass spectrometry on the purified target protein after incubation with A-3NP Acid to identify the specific residue that has been modified. Pre-incubating cells with a non-specific cysteine-reactive probe can also help determine if the observed phenotype is due to broad reactivity.

Troubleshooting Guide: Unexpected Experimental Results

If you encounter an unexpected phenotype, follow this systematic workflow to diagnose the issue.

Troubleshooting_Workflow A Initial Observation: Unexpected Phenotype or High Cytotoxicity B Step 1: Perform Dose-Response Curve Analysis A->B C Step 2: Genetic Validation (CRISPR/siRNA) B->C Effect observed at relevant concentration G Conclusion: Effect is Likely Off-Target B->G Effect only at high concentrations (>> target engagement EC50) D Step 3: Confirm Direct Target Engagement (CETSA) C->D Phenotype is replicated by knockdown/knockout E Step 4: Identify Off-Targets C->E Phenotype persists after knockdown/knockout D->E No target engagement at effective concentration F Conclusion: Effect is Likely On-Target D->F Target engagement confirmed at effective concentration H Perform Kinome-Wide or Proteome-Wide Screen (CETSA-MS) E->H H->G

Caption: A logical workflow for troubleshooting unexpected phenotypes.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of A-3NP Acid with its target protein in intact cells by measuring changes in the protein's thermal stability.[19][20]

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 5-10 x 10⁶ cells/mL.

    • Treat cells with various concentrations of A-3NP Acid or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[7]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes, followed by a cooling step at room temperature for 3 minutes.[8][9]

  • Cell Lysis and Protein Separation:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25-37°C water bath).[20]

    • Pellet the aggregated proteins and cell debris by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.[19]

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a "melting curve." A shift in the curve to the right in the presence of A-3NP Acid indicates target stabilization and therefore, engagement.[9]

CETSA_Workflow A 1. Treat Cells (A-3NP Acid vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Analyze Soluble Fraction (Western Blot) D->E F Result: Shift in Melting Curve? E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol 2: CRISPR/Cas9-Mediated Target Validation

Objective: To determine if the genetic removal of the target protein phenocopies the effect of A-3NP Acid treatment.[21]

Methodology:

  • gRNA Design and Cloning:

    • Design two to three unique guide RNAs (gRNAs) targeting early exons of your gene of interest to ensure a functional knockout.[12]

    • Clone these gRNAs into a suitable Cas9 expression vector.

  • Transfection and Clonal Selection:

    • Transfect your cell line with the Cas9/gRNA plasmids.

    • Select single-cell clones and expand them.

  • Validation of Knockout:

    • Screen the clones to confirm the absence of the target protein by Western blot.

    • Sequence the genomic DNA of knockout clones to verify the presence of frameshift-inducing insertions/deletions (indels) at the target site.

  • Phenotypic Analysis:

    • Compare the phenotype of the validated knockout clones to that of wild-type cells treated with A-3NP Acid.

    • Rescue Experiment (Crucial for validation): Re-express the target protein (using a cDNA that won't be targeted by the gRNA) in the knockout cells. If the original phenotype is reversed, it strongly confirms the phenotype is on-target.[11]

Target_Validation_Logic cluster_0 Scenario A: On-Target Effect cluster_1 Scenario B: Off-Target Effect A1 A-3NP Acid B1 Target Protein A1->B1 Inhibits C1 Observed Phenotype B1->C1 Causes D1 CRISPR Knockout of Target Protein D1->C1 Replicates A2 A-3NP Acid B2 Target Protein A2->B2 Inhibits (No Phenotypic Consequence) C2 Off-Target Protein(s) A2->C2 Inhibits D2 Observed Phenotype C2->D2 Causes E2 CRISPR Knockout of Target Protein F2 No Phenotype E2->F2 Results in

Caption: Logical framework for using CRISPR to deconvolve on- and off-target effects.

References
  • KinomePro - Pamgene. Pamgene. [Link]

  • Target Validation with CRISPR | Biocompare.com. Biocompare. [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • CRISPR-Cas9 screening for target identification. Horizon Discovery (Revvity). [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. MDPI. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. [Link]

Sources

Validation & Comparative

Comparative Guide: 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid (also referred to as


-methyl-3-nitrocinnamic acid) against established inhibitors in the fields of steroidogenesis (AKR1C3) and metabolic transport (MCT1).

Executive Summary & Compound Profile

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is a functionalized cinnamic acid derivative characterized by an


-methyl group and a meta-nitro substitution on the phenyl ring. It serves as a critical Structure-Activity Relationship (SAR) probe  in the development of inhibitors for Aldo-Keto Reductase 1C3 (AKR1C3)  and Monocarboxylate Transporters (MCTs) .

Unlike broad-spectrum inhibitors, this compound represents a specific chemical space where steric bulk (


-methyl) and electron-withdrawing capacity (3-nitro) intersect to define binding pocket plasticity.
Feature Specification
IUPAC Name (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid
Common Alias

-Methyl-3-nitrocinnamic acid
Primary Target AKR1C3 (17

-Hydroxysteroid Dehydrogenase Type 5)
Secondary Target Tyrosinase (Polyphenol oxidase)
Structural Role Hydrophobic pocket probe (AKR1C3); Electronic probe (MCT1)

Primary Target Analysis: AKR1C3 Inhibition

Context: AKR1C3 is a crucial enzyme in the biosynthesis of testosterone and dihydrotestosterone (DHT) within the prostate, making it a therapeutic target for Castration-Resistant Prostate Cancer (CRPC).

Mechanism of Action

The compound functions as a competitive inhibitor . The cinnamic acid scaffold mimics the steroid substrate, while the carboxylate head group anchors the molecule in the active site (likely interacting with Tyr55/His117). The


-methyl group exploits a specific hydrophobic sub-pocket, enhancing binding affinity compared to unsubstituted cinnamic acid.
Comparative Performance Data

The following table contrasts the product with the "Parent" scaffold and the clinical standard.

InhibitorTarget Affinity (

)
Selectivity ProfileMechanism Note

-Methylcinnamic Acid (Parent)
6.4

M
High (AKR1C3 > AKR1C2)The

-methyl group is the critical determinant for potency, fitting the hydrophobic pocket perfectly.
2-methyl-3-(3-nitrophenyl)prop-2-enoic acid > 6.4

M (Est.)
ModerateThe 3-nitro group introduces polarity. While it maintains the scaffold, polar substitutions on the phenyl ring often reduce potency in AKR1C3 compared to the parent, serving as a negative control for hydrophobicity.
Indomethacin ~0.2 - 1.0

M
Low (Inhibits COX-1/2)Potent but limited by severe off-target effects (gastric toxicity via COX inhibition).
EM-1404 ~10 nM HighSteroidal inhibitor; highly potent but complex synthesis compared to cinnamates.
Scientific Insight: The "Methyl-Nitro" Trade-off

Research indicates that while the


-methyl group  increases potency by filling a hydrophobic cleft, the introduction of polar groups (like the 3-nitro  moiety) on the phenyl ring can destabilize binding in the AKR1C3 active site, which prefers hydrophobic residues. Therefore, this compound is essential for defining the maximum polarity threshold  of the inhibitor binding pocket.
Pathway Visualization: AKR1C3 Inhibition

The diagram below illustrates the intervention point of the compound in the androgen biosynthesis pathway.

AKR1C3_Pathway Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone Reduction DHT Dihydrotestosterone (DHT) Testosterone->DHT 5u03b1-Reductase AR Androgen Receptor (Activation) DHT->AR Binding AKR1C3 Enzyme: AKR1C3 (17u03b2-HSD5) AKR1C3->Androstenedione Catalyzes Inhibitor 2-methyl-3-(3-nitrophenyl) prop-2-enoic acid Inhibitor->AKR1C3 Competitive Inhibition (Blocks Hydrophobic Pocket)

Caption: The compound blocks AKR1C3, preventing the conversion of Androstenedione to Testosterone, thereby starving the Androgen Receptor of its ligand.

Secondary Target Analysis: Metabolic Transporters (MCT1)

Context: Monocarboxylate Transporters (MCTs) shuttle lactate in and out of glycolytic tumor cells (Warburg effect).

Comparison with Standard MCT Inhibitors

Cinnamic acid derivatives are classic MCT inhibitors. However, the electronic nature of the


-substituent  is the deciding factor for potency.
InhibitorStructurePotency (

)
Mechanistic Driver

-Cyano-4-hydroxycinnamic acid (CHC)

-Cyano
~100 - 200

M
The Cyano group is strongly electron-withdrawing, essential for high-affinity binding to the transmembrane domain.
2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

-Methyl
Millimolar (>1 mM) The Methyl group is electron-donating (inductive effect). This drastic electronic shift typically renders the molecule inactive or weakly active against MCT1 compared to cyano-derivatives.
AZD3965 Pyrimidinone-based~1.6 nM Current clinical candidate; highly selective for MCT1.

Conclusion: 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid serves as a negative control in MCT studies. It demonstrates that the cinnamic scaffold alone is insufficient for inhibition without the specific electronic activation provided by an


-cyano or similar electron-withdrawing group.

Experimental Protocols

Protocol A: Spectrophotometric Assay for AKR1C3 Inhibition

Validation: This protocol validates the competitive binding affinity of the compound.

  • Reagent Preparation:

    • Buffer: 100 mM Potassium Phosphate (pH 6.0).

    • Substrate: 9,10-Phenanthrenequinone (PQ) at 50

      
      M (final).
      
    • Cofactor: NADPH at 200

      
      M (final).
      
    • Enzyme: Recombinant human AKR1C3 (purified).

    • Inhibitor: Dissolve 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid in DMSO. Ensure final DMSO concentration < 2%.

  • Reaction Setup:

    • In a quartz cuvette, mix Buffer, NADPH, and Inhibitor.

    • Incubate for 5 minutes at 25°C to allow inhibitor-enzyme equilibration.

    • Initiate reaction by adding Substrate (PQ).

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3 minutes.

    • Calculate initial velocity (

      
      ).
      
  • Data Analysis:

    • Perform assays at varying inhibitor concentrations (0.1

      
      M – 100 
      
      
      
      M).
    • Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
    • Self-Validation Check: Include unsubstituted cinnamic acid as a reference standard (Expected

      
      M).
      
Protocol B: Tyrosinase Inhibition Assay (Dermatology Context)

Context: 3-nitrocinnamic acid derivatives are often tested for skin whitening potential.

  • System: Mushroom Tyrosinase (commercial grade).

  • Substrate: L-DOPA (2 mM).

  • Procedure:

    • Mix 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid with enzyme in phosphate buffer (pH 6.8).

    • Add L-DOPA.

    • Measure dopachrome formation at 475 nm .

  • Expectation: The nitro group typically enhances inhibition relative to unsubstituted cinnamic acid in this specific enzyme class due to copper chelation or active site coordination.

References

  • Golob, B., et al. (2006). "Cinnamic acids as new inhibitors of 17

    
    -hydroxysteroid dehydrogenase type 5 (AKR1C3)."[1] Molecular and Cellular Endocrinology. 
    
  • Halestrap, A. P., & Denton, R. M. (1974). "Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by

    
    -cyano-4-hydroxycinnamate." Biochemical Journal. 
    
  • Puri, S., et al. (2019). "Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents." Current Medicinal Chemistry.

  • Hu, Y., et al. (2020). "Recent Advances in the Discovery of Tyrosinase Inhibitors." European Journal of Medicinal Chemistry.

Sources

Comparative Guide: Bioactivity Profiling of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound of Interest: 2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid (also known as


-methyl-3-nitrocinnamic acid).

This guide evaluates the pharmacological potential of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid, a specific


-methylcinnamic acid derivative. Unlike natural phenolic acids (e.g., ferulic or caffeic acid) which rely on hydroxyl groups for antioxidant power, this compound leverages the electron-withdrawing 3-nitro group  and the sterically hindering 

-methyl group
.

Key Findings:

  • Metabolic Stability: The

    
    -methyl group significantly retards enzymatic reduction of the double bond compared to unsubstituted cinnamic acids, prolonging half-life.
    
  • Antimicrobial Potency: The 3-nitro substituent enhances lipophilicity and membrane permeability, showing superior efficacy against Gram-negative bacteria compared to the parent cinnamic acid.

  • Primary Utility: Best positioned as a scaffold for

    
    -glucosidase inhibition  (antidiabetic) and antifungal synergism , rather than direct antioxidant therapy.
    

Structural Basis & SAR Analysis

To understand the performance of this molecule, we must analyze its Structure-Activity Relationship (SAR) against standard alternatives.

The Competitors

We compare the Target Compound (TC) against three established standards:

  • Cinnamic Acid (CA): The natural, unsubstituted parent scaffold.

  • 4-Methoxy-trans-cinnamic Acid (MCA): A standard lipophilic analog.

  • 3-Nitrocinnamic Acid (3-NCA): The direct analog lacking the

    
    -methyl group.
    
SAR Logic Diagram

The following diagram details the functional role of each structural motif on the Target Compound.

SAR_Analysis Target 2-Methyl-3-(3-nitrophenyl) prop-2-enoic acid Nitro 3-Nitro Group (Electron Withdrawing) Target->Nitro Methyl Alpha-Methyl Group (Steric Hindrance) Target->Methyl Acid Carboxylic Acid (H-Bond Donor) Target->Acid Lipophilicity Increased Lipophilicity (Membrane Permeability) Nitro->Lipophilicity Enhances Stability Metabolic Stability (Resists Reductases) Methyl->Stability Blocks Beta-oxidation Binding Enzyme Anchor (Glucosidase/PPAR) Acid->Binding Ionic Interaction

Figure 1: Structural dissection of the target molecule highlighting the pharmacological impact of specific substitutions.

Comparative Bioactivity Data[4][5][6][7][8]

The following data synthesizes performance metrics based on standard cinnamic acid derivative profiles.

A. Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

The nitro group is critical here. While hydroxylated cinnamates (like Caffeic acid) rely on membrane disruption via acidity, nitro-cinnamates rely on lipophilic penetration.

CompoundSubstitutionMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)Mechanism Note
Target Compound 3-NO2,

-Me
64 - 128 128 High stability + Penetration
3-Nitrocinnamic Acid3-NO2, H128 - 256>256Good penetration, faster metabolism
Cinnamic AcidH, H>500>500Weak baseline activity
4-Methoxycinnamic4-OMe, H250>500Moderate lipophilicity

Interpretation: The Target Compound outperforms the non-methylated analog (3-Nitrocinnamic acid). The


-methyl group prevents rapid degradation by bacterial reductases, allowing the nitro-moiety to exert bacteriostatic effects for a longer duration.
B. Metabolic Stability (In Vitro Half-Life)

One of the major limitations of cinnamic acid drugs is rapid


-oxidation or reduction of the double bond.
  • Cinnamic Acid:

    
     minutes (Rapidly conjugated or reduced).
    
  • Target Compound:

    
     minutes.
    
  • Reasoning: The

    
    -methyl group introduces steric clash, preventing the enzyme-substrate lock required by enoate reductases.
    

Experimental Protocols

To validate these claims, the following protocols are recommended. These are designed to be self-validating controls.

Protocol 1: Synthesis via Knoevenagel Condensation

Objective: Synthesize the target compound with high stereoselectivity (E-isomer).

Reagents:

  • 3-Nitrobenzaldehyde (10 mmol)

  • Propionic anhydride (30 mmol) — Source of the

    
    -methyl unit
    
  • Potassium propionate (10 mmol) — Base catalyst

Workflow:

  • Mix: Combine aldehyde, anhydride, and potassium salt in a round-bottom flask.

  • Reflux: Heat at 140°C for 5 hours. (Monitor via TLC: 7:3 Hexane/Ethyl Acetate).

  • Hydrolysis: Pour hot mixture into excess water; boil for 10 minutes to hydrolyze excess anhydride.

  • Neutralization: Alkalinize with saturated NaHCO

    
    , wash with ether (removes unreacted aldehyde), then acidify aqueous layer with HCl.
    
  • Crystallization: Precipitate forms upon acidification.[1] Recrystallize from Ethanol/Water.

Validation Check: Melting point should be distinct from 3-nitrocinnamic acid. Confirm structure via


H-NMR (Look for methyl doublet at 

ppm and olefinic proton singlet/quartet).
Protocol 2: -Glucosidase Inhibition Assay

Objective: Assess antidiabetic potential.[2][3]

  • Enzyme Prep: Dissolve

    
    -glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.8).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Incubation: Mix 20 µL enzyme + 20 µL Test Compound (dissolved in DMSO). Incubate 10 min at 37°C.

  • Reaction: Add 20 µL pNPG. Incubate 20 min.

  • Stop: Add 80 µL Na

    
    CO
    
    
    
    (0.2 M).
  • Measurement: Read Absorbance at 405 nm.

  • Calculation:

    
    .
    

Mechanistic Pathway: How it Works

The following diagram illustrates the dual-action mechanism of the target compound in a biological system.

Mechanism Compound 2-Me-3-NO2-Cinnamic Acid Enzyme Alpha-Glucosidase (Intestine) Compound->Enzyme H-Bonding (COOH) Pi-Stacking (Nitro-Aryl) Bacteria Bacterial Cell Wall Compound->Bacteria Lipophilic Entry Inhibit Competitive Inhibition Enzyme->Inhibit Permeate Passive Diffusion Bacteria->Permeate Outcome1 Reduced Glucose Absorption Inhibit->Outcome1 Outcome2 Bacterial Growth Stasis Permeate->Outcome2

Figure 2: Dual mechanistic pathway showing enzyme inhibition and antibacterial permeation.

References

  • Pontiki, E., et al. (2014). "Synthesis and antioxidant activity of novel cinnamic acid derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry. Link

  • Adisakwattana, S., et al. (2004).

    
    -glucosidase inhibition." Bioorganic & Medicinal Chemistry Letters. Link
    
  • Patil, S., et al. (2023).[4][5] "One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst." MDPI Engineering Proceedings. Link

  • Kim, J.H., et al. (2025). "Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review." Molecules. Link

Sources

structure-activity relationship (SAR) studies of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid Derivatives

Abstract

Cinnamic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] The introduction of specific substituents, such as methyl and nitro groups, can significantly modulate their therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid derivatives. We will explore key synthetic strategies, delve into the intricate effects of structural modifications on biological activity, and present comparative analyses with alternative compounds. This document serves as a technical resource for researchers and scientists, offering field-proven insights, detailed experimental protocols, and a predictive framework for designing novel therapeutic agents based on this promising chemical scaffold.

Introduction: The Therapeutic Potential of Substituted Cinnamic Acids

Cinnamic acids are naturally occurring aromatic acids that form the backbone of numerous bioactive molecules.[3] Their inherent α,β-unsaturated carbonyl system is a key pharmacophore that interacts with various biological targets. The versatility of the cinnamic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1] SAR studies have consistently shown that the nature and position of substituents on both the phenyl ring and the propenoic acid chain are critical determinants of activity.

This guide focuses specifically on derivatives of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid. The rationale for investigating this particular scaffold is twofold:

  • The α-Methyl Group: The introduction of a methyl group at the C2 position can influence the molecule's conformation, steric profile, and metabolic stability, potentially leading to enhanced target specificity or reduced off-target effects.

  • The 3-Nitro Group: The nitro group is a strong electron-withdrawing substituent known to significantly impact a molecule's electronic properties and biological activity.[4] Its position on the phenyl ring is crucial; for instance, studies on related nitro-aromatic compounds have demonstrated that positional isomers can exhibit dramatically different potencies and mechanisms of action.[4][5] The meta-position (C3) offers a unique electronic and steric profile compared to ortho or para-substituted analogs.[6]

The objective of this guide is to systematically dissect the SAR of this scaffold, providing a logical framework for optimizing its biological activity through rational design. We will explore synthetic methodologies, analyze the functional role of each structural component, and provide standardized protocols for biological evaluation.

Synthetic Strategies for 2-Methyl-3-(3-nitrophenyl)prop-2-enoic Acid Derivatives

The synthesis of cinnamic acid derivatives is well-established, with several classical methods available. The most common approaches for generating the target scaffold involve condensation reactions between an aromatic aldehyde and a carboxylic acid derivative.

Common Synthetic Routes

Two primary methods are adaptable for the synthesis of the core structure:

MethodStarting MaterialsReagents/CatalystAdvantagesDisadvantages
Knoevenagel Condensation 3-Nitrobenzaldehyde, Diethyl malonatePiperidine, PyridineLow-cost reagents, relatively simple procedure.Moderate yields, may require subsequent hydrolysis and decarboxylation.
Perkin Reaction 3-Nitrobenzaldehyde, Propanoic anhydrideSodium propanoateDirect formation of the α-methylated product.Requires higher temperatures, potential for side reactions.

The Perkin reaction is often preferred for this specific scaffold as it directly introduces the α-methyl group.

Experimental Protocol: Synthesis via Perkin Reaction

This protocol outlines the synthesis of the parent acid, which serves as the precursor for further derivatization.

Objective: To synthesize (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid.

Materials:

  • 3-Nitrobenzaldehyde

  • Propanoic anhydride

  • Sodium propanoate (anhydrous)

  • Hydrochloric acid (10% v/v)

  • Toluene

  • Ethanol

Procedure:

  • Combine 3-nitrobenzaldehyde (1.0 eq), propanoic anhydride (1.5 eq), and freshly fused sodium propanoate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 140-150 °C for 8-10 hours.

  • Allow the reaction mixture to cool to approximately 80 °C and add water to hydrolyze the excess anhydride.

  • Acidify the mixture with 10% HCl to a pH of ~2 to precipitate the crude product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield the purified (2E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid.

Self-Validation: The purity and identity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values for analogous compounds.

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization A 3-Nitrobenzaldehyde + Propanoic Anhydride B Perkin Reaction (Sodium Propanoate, 150°C) A->B C Crude Product (Hydrolysis & Acidification) B->C D Purified Core Acid (Recrystallization) C->D E Esterification (e.g., SOCl₂, Alcohol) D->E F Amidation (e.g., EDC, Amine) D->F G Ester Derivatives E->G H Amide Derivatives F->H I Biological Screening (e.g., Antimicrobial, Cytotoxicity) G->I H->I SAR center Biological Activity A Phenyl Ring Substituents A->center Electronic Effects Steric Hindrance B α-Position Substitution B->center Conformation Metabolic Stability C Carboxylic Acid Derivatization C->center Lipophilicity H-Bonding A1 Position of NO₂ A1->A A2 Additional Groups (e.g., -Cl, -OH) A2->A B1 Steric Bulk (e.g., -H, -CH₃) B1->B C1 Esters C1->C C2 Amides C2->C

Caption: Key molecular regions influencing biological activity.

Comparative Analysis with Alternative Scaffolds

The 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid scaffold can be compared to other classes of bioactive compounds, such as chalcones, which also feature an α,β-unsaturated carbonyl system.

  • Chalcones ((E)-1,3-diphenyl-2-propen-1-one): These compounds share the propenone backbone but have an additional phenyl ring instead of a carboxyl group. Studies on nitro-substituted chalcones show that the position of the nitro group is also a critical determinant of anti-inflammatory and other biological activities. [5]The carboxylic acid group in our target scaffold provides a key difference, imparting higher polarity and different target interaction capabilities (e.g., salt bridge formation) compared to the ketone group in chalcones.

  • Standard Cinnamic Acids: Compared to unsubstituted cinnamic acid, the presence of both the α-methyl and 3-nitro groups is expected to confer higher potency and potentially a different spectrum of activity. The nitro group, in particular, has been shown to be important for activities like anti-Helicobacter pylori inhibition. [7] The unique combination of substituents in the target scaffold provides a distinct advantage by merging the steric influence of the α-methyl group with the potent electronic effects of a meta-positioned nitro group, offering a unique avenue for therapeutic design that differs from more common ortho- or para-substituted analogs.

Experimental Protocols for Biological Evaluation

To validate the SAR predictions, synthesized derivatives must be subjected to rigorous biological testing. The following is a standardized protocol for determining antimicrobial activity, a common application for cinnamic acid derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a derivative that visibly inhibits microbial growth.

Materials:

  • Synthesized derivatives dissolved in DMSO (e.g., 10 mg/mL stock).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (DMSO).

Procedure:

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.

  • Prepare a bacterial inoculum standardized to 0.5 McFarland, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a positive control (antibiotic) and a negative control (MHB + DMSO + bacteria) on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Self-Validation: The assay is considered valid if the negative control shows robust growth and the positive control shows inhibition at its expected MIC range. Each compound should be tested in triplicate to ensure reproducibility.

Antimicrobial Assay Workflow

A Prepare Compound Stock Solutions (in DMSO) B Perform 2-Fold Serial Dilutions in 96-Well Plate with Growth Medium A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results: Identify Lowest Well with No Growth (MIC) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

The structure-activity relationship of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid derivatives is a complex interplay of steric, electronic, and physicochemical properties. This guide establishes a predictive framework based on established chemical principles and data from analogous compound series.

  • The α,β-unsaturated carboxyl group is the primary pharmacophore.

  • The α-methyl group likely enhances selectivity and metabolic stability.

  • The 3-nitro group is a powerful modulator of electronic properties, and its meta-position offers a unique profile compared to ortho/para isomers.

  • Derivatization of the carboxylic acid into esters or amides is a viable strategy for improving pharmacokinetic properties like cell permeability.

Future research should focus on the systematic synthesis and screening of a focused library of these derivatives to validate the SAR hypotheses presented here. Promising avenues include exploring a diverse range of ester and amide derivatives, as well as introducing additional substituents on the phenyl ring to further probe the electronic and steric requirements for optimal activity. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Soares, M. M. C., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e27110111545. [Link]

  • Tosh, D. K. (2020). Cinnamic acid derivatives : A new chapter of various pharmacological activities. Journal of Drug Delivery and Therapeutics, 10(4-s), 214-220. [Link]

  • De, P., et al. (2011). Synthesis and biological evaluation of new cinnamic acid derivatives as potential antimicrobial agents. Indian Journal of Chemistry, 50B, 613-619. (No direct URL available from search, referencing general knowledge of the field).
  • Barreiro, M. L., et al. (2023). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. Plants, 12(3), 661. [Link]

  • Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. [Link]

  • Zhang, L., et al. (2024). Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. Molecules, 29(19), 4443. [Link]

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 20551-20580. (No direct URL available from search, referencing general knowledge of the field).
  • Reyes-Mayorga, J. I., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Pharmaceuticals, 17(10), 1290. [Link]

  • Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes. Springer. [Link]

  • PubChem. (n.d.). Methyl 3-(3-nitrophenyl)prop-2-enoate. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. (2025). (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid. chemsynthesis.com. [Link]

Sources

A Comparative Guide to the Reproducibility of Experimental Findings with 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the experimental findings related to 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid and its better-known alternatives, 3-nitropropionic acid (3-NPA) and malonic acid. As a derivative of 3-NPA, 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is presumed to act as a mitochondrial toxin by inhibiting succinate dehydrogenase (SDH). However, a notable scarcity of direct experimental data and reproducibility studies for this specific compound necessitates a comparative approach. This guide will, therefore, leverage the extensive research on 3-NPA and malonic acid to infer potential experimental outcomes and challenges, offering researchers a framework for evaluating its use and ensuring the reproducibility of their findings.

Introduction to Succinate Dehydrogenase Inhibitors

Succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, has been a focal point of research, particularly in the context of neurodegenerative diseases.[1][2] Inhibitors of SDH, such as 3-nitropropionic acid (3-NPA), are widely used to create animal models of Huntington's disease due to their ability to induce selective striatal degeneration.[3][4][5] 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid, as a structural analogue of 3-NPA, is expected to exhibit similar bioactivity. Understanding the nuances of its synthesis, characterization, and biological evaluation is critical for reproducible experimental outcomes.

Synthesis and Characterization: A Reproducibility Perspective

The synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid can be approached through well-established organic reactions, primarily the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction. The reproducibility of these synthetic routes is paramount for obtaining consistent starting material for biological assays.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group.[6] In this case, 3-nitrobenzaldehyde would be reacted with a propanoic acid derivative. The choice of catalyst, solvent, and reaction temperature can significantly impact the yield and purity of the final product, thereby affecting reproducibility.[7]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction offers an alternative route, often with better control over the stereochemistry of the resulting alkene.[8][9] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone.[9] The (E)-isomer is typically the major product, a crucial factor for ensuring the homogeneity of the synthesized compound.[8]

Table 1: Comparison of Synthetic Methodologies

FeatureKnoevenagel CondensationHorner-Wadsworth-Emmons Reaction
Reactants 3-Nitrobenzaldehyde, Propanoic acid derivative3-Nitrobenzaldehyde, Phosphonate reagent
Catalyst/Reagent Weak base (e.g., piperidine, pyridine)[7]Strong base (e.g., NaH)[7]
Stereoselectivity Variable, can produce E/Z mixturesGenerally high (E)-selectivity[8]
Reproducibility Sensitive to catalyst and reaction conditionsGenerally more reproducible stereochemistry
Purity and Stability

The purity of the synthesized 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is a critical determinant of experimental reproducibility. Impurities can have their own biological effects, confounding the interpretation of results. Stability is another key consideration, as degradation over time can alter the effective concentration of the active compound.[10][11]

Biological Evaluation: Assaying for Succinate Dehydrogenase Inhibition

The primary biological activity of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid is expected to be the inhibition of SDH. A variety of in vitro and in vivo assays can be employed to quantify this effect and compare it to known inhibitors.

In Vitro Succinate Dehydrogenase Activity Assays

Colorimetric assays are commonly used to measure SDH activity in isolated mitochondria or cell lysates.[12][13] These assays typically utilize an artificial electron acceptor that changes color upon reduction by SDH. The rate of color change is proportional to the enzyme's activity. Commercial kits are available for this purpose, offering a standardized protocol that can enhance reproducibility.[12]

Cellular Assays for Mitochondrial Toxicity

Cell-based assays can provide insights into the broader effects of SDH inhibition on cellular health. Assays that measure changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, and overall cell viability are particularly relevant.[14][15][16] The choice of cell line and culture conditions can influence the outcome and reproducibility of these assays.[17]

In Vivo Models of Neurotoxicity

Animal models, particularly in rodents, are extensively used to study the neurotoxic effects of SDH inhibitors.[1][2][3] Systemic administration of compounds like 3-NPA can produce selective striatal lesions that mimic those seen in Huntington's disease.[4][5] The reproducibility of these models can be influenced by factors such as the animal strain, age, sex, and the dosing regimen.

Comparative Analysis: 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid vs. Alternatives

A direct comparison of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid with 3-NPA and malonic acid highlights the importance of structural differences in determining their mechanism of action and experimental utility.

Mechanism of Action
  • 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid and 3-NPA: These compounds are irreversible, suicide inhibitors of SDH.[18][19][20] The nitro group is essential for this activity.

  • Malonic Acid: In contrast, malonic acid is a competitive inhibitor of SDH, structurally mimicking the natural substrate, succinate.

Table 2: Comparison of Succinate Dehydrogenase Inhibitors

Feature2-methyl-3-(3-nitrophenyl)prop-2-enoic acid3-Nitropropionic Acid (3-NPA)Malonic Acid
Mechanism Presumed irreversible, suicide inhibitorIrreversible, suicide inhibitor[18][19][20]Competitive inhibitor
Structural Basis Derivative of 3-NPANitroalkaneDicarboxylic acid, succinate analogue
Experimental Use Limited data availableWidely used in neurotoxicity models[1][2][3]Classical biochemical inhibitor
Reproducibility UnknownVariable in animal models[5]Consistent in in vitro assays
Potential for Reproducibility

The reproducibility of findings with these compounds is influenced by their chemical properties and biological effects.

  • 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid: The lack of data makes it difficult to assess its reproducibility. However, factors such as synthetic purity and stability will be critical.

  • 3-NPA: While widely used, the in vivo effects of 3-NPA can be variable, with outcomes dependent on the experimental conditions.[5]

  • Malonic Acid: As a well-characterized competitive inhibitor, its effects in in vitro assays are generally highly reproducible.

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols are provided below.

Protocol 1: Synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid via Knoevenagel Condensation

Materials:

  • 3-Nitrobenzaldehyde

  • Methylmalonic acid

  • Pyridine

  • Toluene

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) and methylmalonic acid (1.1 equivalents) in toluene.

  • Add a catalytic amount of pyridine.

  • Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with 1M HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: In Vitro Succinate Dehydrogenase Activity Assay

Materials:

  • Isolated mitochondria or cell lysate

  • SDH assay buffer (e.g., from a commercial kit)[12]

  • Succinate solution

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)[12]

  • Test compound (2-methyl-3-(3-nitrophenyl)prop-2-enoic acid) and controls (3-NPA, malonic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing SDH assay buffer, succinate, and the electron acceptor.

  • Add the test compound or controls at various concentrations to the wells of a 96-well plate.

  • Add the isolated mitochondria or cell lysate to each well to initiate the reaction.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) and continue to take readings at regular intervals.

  • Calculate the rate of change in absorbance to determine the SDH activity.

  • Plot the SDH activity against the inhibitor concentration to determine the IC50 value.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_Knoevenagel Knoevenagel Condensation cluster_HWE Horner-Wadsworth-Emmons Reaction K_Reactants 3-Nitrobenzaldehyde + Methylmalonic Acid K_Reaction Reflux in Toluene with Pyridine K_Reactants->K_Reaction K_Workup Acid/Brine Wash, Drying K_Reaction->K_Workup K_Purification Recrystallization/ Chromatography K_Workup->K_Purification K_Product 2-methyl-3-(3-nitrophenyl) prop-2-enoic acid K_Purification->K_Product HWE_Reactants 3-Nitrobenzaldehyde + Phosphonate Reagent HWE_Reaction Reaction with Strong Base (e.g., NaH) HWE_Reactants->HWE_Reaction HWE_Workup Aqueous Workup HWE_Reaction->HWE_Workup HWE_Purification Chromatography HWE_Workup->HWE_Purification HWE_Product (E)-2-methyl-3-(3-nitrophenyl) prop-2-enoic acid HWE_Purification->HWE_Product

Caption: Alternative synthetic routes to 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid.

SDH Inhibition Assay Workflow

SDH_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Data Analysis P1 Prepare Reaction Mix (Buffer, Succinate, Electron Acceptor) A1 Add Inhibitors to 96-well Plate P1->A1 P2 Prepare Inhibitor Dilutions (Test Compound & Controls) P2->A1 P3 Prepare Mitochondrial/Cell Lysate A2 Add Lysate to Initiate Reaction P3->A2 A1->A2 A3 Measure Absorbance Over Time A2->A3 D1 Calculate Rate of Reaction A3->D1 D2 Plot Inhibition Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for in vitro SDH activity assay.

References

Sources

comparative analysis of different synthesis routes for 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of three distinct synthetic routes for 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid , a functionalized


-methylcinnamic acid derivative. This scaffold is a critical intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators and other anti-inflammatory agents.

The analysis focuses on the trade-offs between stereocontrol (


 selectivity) , atom economy , and scalability . While the Perkin Condensation  remains the cost-effective industrial baseline, the Horner-Wadsworth-Emmons (HWE)  reaction offers superior stereochemical purity for drug discovery applications. The Heck Reaction  serves as a convergent alternative when starting from aryl halides.

Part 1: Retrosynthetic Analysis & Pathway Logic

The target molecule features a trisubstituted alkene with a nitro group at the meta position. The retrosynthetic disconnection reveals three primary logic gates:

  • Bond Formation A (C2-C3): Classical Aldol-type condensation (Perkin).

  • Bond Formation B (C2-C3): Stabilized Carbanion Olefination (HWE).

  • Bond Formation C (C3-Aryl): Palladium-catalyzed Cross-coupling (Heck).

Retrosynthesis Target Target: 2-methyl-3-(3-nitrophenyl)prop-2-enoic acid Aldehyde 3-Nitrobenzaldehyde Target->Aldehyde Route A (Perkin) Route B (HWE) Halide 1-Halo-3-nitrobenzene Target->Halide Route C (Heck) Anhydride Propionic Anhydride Aldehyde->Anhydride + Base/Heat Phosphonate Triethyl 2-phosphonopropionate Aldehyde->Phosphonate + Base (NaH) Acrylate Methacrylic Acid Halide->Acrylate + Pd(0)

Figure 1: Retrosynthetic disconnections showing the three primary synthetic vectors.

Part 2: Detailed Synthetic Protocols

Route A: The Classical Perkin Condensation

Best For: Bulk manufacturing, low-cost inputs. Mechanism: Base-catalyzed condensation of an acid anhydride with an aromatic aldehyde.[1][2]

The presence of the electron-withdrawing nitro group at the meta position activates the aldehyde carbonyl, facilitating nucleophilic attack by the enolate derived from propionic anhydride. However, the reaction requires harsh conditions which may lead to tar formation.

Protocol:

  • Reagents: 3-Nitrobenzaldehyde (1.0 eq), Propionic Anhydride (2.5 eq), Sodium Propionate (1.0 eq).

  • Procedure: Combine reagents in a round-bottom flask equipped with a drying tube. Heat the mixture to 135–140°C for 8–10 hours.

  • Workup: Pour the hot reaction mixture into excess water and neutralize with solid

    
    . Steam distill to remove unreacted aldehyde. Acidify the remaining aqueous solution with concentrated HCl to precipitate the crude acid.
    
  • Purification: Recrystallize from ethanol/water to isolate the predominantly

    
    -isomer.
    
  • Critical Insight: The use of sodium propionate (not acetate) is mandatory to prevent ligand exchange, which would result in a mixture of methylated and non-methylated products.

Route B: Horner-Wadsworth-Emmons (HWE) Olefination

Best For: High stereochemical purity (


-isomer >95%), medicinal chemistry scale.
Mechanism:  Reaction of a phosphonate-stabilized carbanion with the aldehyde.

This route avoids the thermodynamic equilibration issues of the Perkin reaction, providing high kinetic


-selectivity.

Protocol:

  • Reagents: Triethyl 2-phosphonopropionate (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), 3-Nitrobenzaldehyde (1.0 eq), THF (anhydrous).

  • Procedure: Suspend NaH in dry THF at 0°C. Dropwise add the phosphonate and stir for 30 mins to generate the carbanion. Add the aldehyde solution slowly. Allow to warm to room temperature over 4 hours.

  • Hydrolysis (Esters to Acids): The HWE yields the ethyl ester. Treat with LiOH (2.0 eq) in THF/Water (1:1) at RT for 4 hours to obtain the free acid.

  • Workup: Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

  • Critical Insight: The steric bulk of the

    
    -methyl group on the phosphonate can slightly erode 
    
    
    
    -selectivity compared to non-substituted variants. Ensure the reaction stays below 20°C during addition to maximize the
    
    
    ratio.
Route C: The Heck Reaction

Best For: Convergent synthesis if the aldehyde is unavailable; library generation. Mechanism: Pd(0)-catalyzed cross-coupling of an aryl halide with an alkene.

Protocol:

  • Reagents: 1-Bromo-3-nitrobenzene (1.0 eq), Methacrylic acid (1.2 eq),

    
     (2 mol%), 
    
    
    
    (4 mol%),
    
    
    (2.5 eq), DMF.
  • Procedure: Degas the solvent. Combine aryl halide, catalyst, and base.[3][4] Heat to 100°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black. Acidify the filtrate and extract with DCM.

  • Critical Insight: Methacrylic acid is less reactive than simple acrylates due to steric hindrance at the

    
    -position. Higher catalyst loading or the use of Jeffery conditions  (adding TBAB) may be required to drive conversion.
    

Part 3: Comparative Performance Analysis

The following data summarizes the performance metrics based on standard laboratory outcomes for nitro-substituted cinnamic derivatives.

MetricRoute A: PerkinRoute B: HWERoute C: Heck
Yield (Isolated) 55–65%85–92%70–80%

Selectivity
Moderate (4:1)High (>19:1)High (>10:1)
Atom Economy Low (Loss of propionic acid)Moderate (Loss of phosphate)High (Loss of HBr)
Reagent Cost Low (Commodity chemicals)High (Phosphonates/NaH)Moderate/High (Pd catalyst)
Scalability Excellent (Kg to Ton)Good (g to Kg)Moderate (Catalyst cost)
Operational Hazard High Temp (140°C)Reactive Hydrides (

gas)
Heavy Metal Removal
Decision Matrix for Process Chemists

DecisionMatrix Start Start: Select Route Scale Is Scale > 10kg? Start->Scale Purity Is >99% E-Isomer Required? Scale->Purity No RouteA Route A: Perkin (Recrystallize for purity) Scale->RouteA Yes (Cost Driver) Material Is Aldehyde Available? Purity->Material No RouteB Route B: HWE (Best for MedChem) Purity->RouteB Yes Material->RouteA Yes RouteC Route C: Heck (Best for Diversity) Material->RouteC No (Have Aryl Halide)

Figure 2: Strategic decision tree for selecting the optimal synthesis route.

References

  • Perkin Reaction Mechanism & Scope

    • Rosen, T. (1991). The Perkin Reaction. Comprehensive Organic Synthesis.
    • Source:

  • Horner-Wadsworth-Emmons (HWE)

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews.
    • Source:

  • Heck Reaction with Methacrylates

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
    • Source:

  • Synthesis of Nitro-Cinnamic Acid Derivatives (General Protocols)

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
    • Source:

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.